1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Description
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Properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPAINWSSZGNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
This guide provides an in-depth exploration of the synthesis and characterization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest for researchers and professionals in drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.
Introduction
This compound is a primary amine salt with a molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis. Its potential applications often leverage the substituted phenyl ring and the chiral center at the first carbon of the propane chain. This guide will focus on a robust and widely applicable synthetic route—reductive amination—and the subsequent rigorous characterization required to confirm the identity, purity, and structure of the final product.
Synthesis via Reductive Amination
The synthesis of 1-(4-Methoxyphenyl)propan-1-amine is effectively achieved through the reductive amination of 4-methoxypropiophenone. This one-pot reaction is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1] The Leuckart reaction, a specific type of reductive amination using ammonium formate or formamide, is a classic and cost-effective method for this transformation.[1][2]
The overall reaction proceeds by the initial formation of an imine from the reaction of 4-methoxypropiophenone with ammonia (derived from ammonium formate), which is then reduced in situ by formic acid (also from ammonium formate) to the desired primary amine.[2][3]
Synthetic Workflow Diagram
References
1-(4-Methoxyphenyl)propan-1-amine hydrochloride physical and chemical properties
An In--Depth Technical Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral primary amine salt of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of phenethylamine, it belongs to a class of compounds known for their diverse pharmacological activities. Its structure, featuring a methoxy-substituted phenyl ring and a stereocenter at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex, high-value molecules, particularly in drug discovery and development. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, analytical characterization, and safety protocols, designed to equip researchers with the foundational knowledge required for its effective application.
Chemical Identity and Structure
Nomenclature and Identifiers
The fundamental identification parameters for this compound are crucial for accurate sourcing, documentation, and regulatory compliance. Due to its chiral nature, distinct identifiers exist for the racemic mixture and its individual enantiomers.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonym(s) | 4-Methoxy-α-ethylbenzenemethanamine hydrochloride | N/A |
| Molecular Formula | C₁₀H₁₆ClNO | [1] |
| Molecular Weight | 201.69 g/mol | [1] |
| CAS Number (S-enantiomer) | 244145-40-2 | [1][2] |
| CAS Number (Racemate) | 83948-35-0 (for free base) | [3] |
Molecular Structure and Chirality
This compound possesses a single stereocenter at the first carbon (C1) of the propane chain, the point of attachment for the amine group. This gives rise to two non-superimposable mirror-image enantiomers: (S)-1-(4-methoxyphenyl)propan-1-amine and (R)-1-(4-methoxyphenyl)propan-1-amine.
The differentiation between these enantiomers is paramount in drug development, as stereochemistry often dictates pharmacological and toxicological profiles. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more suitable for handling and various experimental conditions.
Physicochemical Properties
The physical properties of a compound govern its behavior in various laboratory settings, from storage and handling to its use in reactions and formulations.
| Property | Description | Source(s) |
| Appearance | White to off-white solid. | [2] |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | N/A |
| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in non-polar organic solvents is likely limited. | N/A |
| Storage Conditions | Sealed in a dry environment at room temperature.[1][2] Store in a cool, well-ventilated place. | [1][2] |
| Stability | Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents. | N/A |
Synthesis and Purification
The most common and industrially scalable method for synthesizing primary amines from carbonyl compounds is reductive amination.[4][5] This process is a cornerstone of pharmaceutical synthesis due to its efficiency and the widespread availability of precursors.[4]
Synthesis Workflow: Reductive Amination
The synthesis of 1-(4-methoxyphenyl)propan-1-amine typically proceeds via a one-pot reductive amination of its corresponding ketone precursor, 1-(4-methoxyphenyl)propan-1-one. The process involves two key mechanistic steps:
-
Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in ethanol) to form an intermediate imine. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water.
-
In Situ Reduction: A selective reducing agent, added to the same reaction vessel, reduces the newly formed C=N double bond of the imine to a C-N single bond, yielding the final primary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used as reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[6][7]
References
- 1. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 2. (S)-1-(4-Methoxyphenyl)propan-1-aMine hydrochloride | 244145-40-2 [amp.chemicalbook.com]
- 3. 83948-35-0|1-(4-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Chiral Recognition Mechanisms of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract
The enantioselective recognition of chiral amines is a cornerstone of modern pharmaceutical development and asymmetric synthesis. 1-(4-Methoxyphenyl)propan-1-amine, a chiral primary amine, presents a valuable model for understanding the nuanced intermolecular forces that govern chiral discrimination. This technical guide provides a comprehensive exploration of the theoretical and practical aspects of its chiral recognition. We will delve into the fundamental principles of interaction with various classes of chiral selectors, including polysaccharide-based, Pirkle-type, and cyclodextrin-based systems. Detailed experimental protocols for enantioseparation by High-Performance Liquid Chromatography (HPLC) and enantiomeric purity determination by Nuclear Magnetic Resonance (NMR) spectroscopy are provided, grounded in an explanatory narrative that illuminates the causality behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanics driving chiral recognition.
Introduction: The Imperative of Chirality
Chirality is a fundamental property of molecules that has profound implications in pharmacology and life sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significant differences in their biological activity, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even toxic (the distomer)[1]. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and marketing of the active enantiomer of chiral drugs[2].
1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a chiral molecule featuring a primary amine and a methoxy-substituted aromatic ring. Its structure contains key functional groups that are pivotal for establishing the specific, transient diastereomeric interactions necessary for chiral recognition:
-
A Stereogenic Center: The carbon atom bonded to the amine, the propyl group, the methoxyphenyl ring, and a hydrogen atom.
-
A Primary Amine Group (-NH2): Acts as a hydrogen bond donor and acceptor, and as a site for protonation, enabling strong ionic interactions.
-
A π-Rich Methoxyphenyl Group: Functions as a π-electron donor, capable of engaging in π-π stacking interactions.
-
An Ethyl Group: Provides a steric component that influences how the molecule fits into the chiral environment of a selector.
Understanding the mechanisms by which this molecule is recognized by various chiral selectors is crucial for developing robust methods for its separation, quantification, and utilization in asymmetric synthesis[3].
Foundational Principle: The Three-Point Interaction Model
The most widely accepted principle for chiral recognition is the "three-point interaction model," often attributed to Dalgleish and later elaborated upon by Pirkle[4][5]. This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral analyte and the chiral selector. Crucially, at least one of these interactions must be stereochemically dependent[6]. For 1-(4-Methoxyphenyl)propan-1-amine, these interactions can be a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic bonds, which collectively create a discernible energy difference between the two transient diastereomeric complexes (Selector-R-Analyte vs. Selector-S-Analyte).
Mechanisms of Chiral Recognition with Key Selector Classes
The choice of chiral selector is paramount and is dictated by the analyte's structure. Here we explore the primary mechanisms by which 1-(4-Methoxyphenyl)propan-1-amine interacts with the most common classes of chiral selectors.
Polysaccharide-Based Chiral Stationary Phases (CSPs)
Polysaccharide derivatives, particularly those of cellulose and amylose carbamates, are the most versatile and widely used CSPs in HPLC[7][8]. Their chiral recognition ability stems from their well-defined helical polymer structures, which create chiral grooves and cavities.
Mechanism of Recognition: The separation of enantiomers on polysaccharide CSPs is a multifactorial process involving a combination of attractive forces and steric effects[9][10]. For 1-(4-Methoxyphenyl)propan-1-amine, the key interactions are:
-
Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate (-NHCOO-) moieties on the polysaccharide backbone. The hydroxyl groups can also participate in these interactions[9].
-
π-π Stacking: The electron-rich methoxyphenyl ring of the analyte interacts with the phenyl groups of the carbamate substituents on the chiral selector, such as the 3,5-dimethylphenylcarbamate groups found on highly successful phases like Lux Cellulose-1 and Chiralpak AD[8][9].
-
Steric Inclusion: One enantiomer will fit more snugly into the chiral grooves of the polysaccharide than the other. The ethyl group and the spatial arrangement around the chiral center dictate the steric compatibility, leading to a difference in the stability of the inclusion complexes and, consequently, different retention times.
The combination of these interactions fulfills the three-point model, leading to effective enantioseparation. The relative stability of the transient diastereomeric complexes formed between each enantiomer and the CSP determines the elution order.
Pirkle-Type (Donor-Acceptor) Chiral Stationary Phases
Pirkle-type CSPs are specifically designed based on the principle of π-π complexation[5]. They contain either π-electron acceptor (π-acidic) or π-electron donor (π-basic) aromatic rings[2]. A common example is a CSP with a 3,5-dinitrobenzoyl (DNB) group, which is a strong π-acceptor.
Mechanism of Recognition: Given that the methoxyphenyl ring of 1-(4-Methoxyphenyl)propan-1-amine is a π-electron donor, a π-acceptor Pirkle phase would be a logical choice for its resolution.
-
π-π Interaction (Primary): A charge-transfer complex forms between the π-donor methoxyphenyl ring of the analyte and the π-acceptor DNB ring of the CSP. This is the primary interaction driving retention[5].
-
Hydrogen Bonding (Secondary): The amine group of the analyte can form a hydrogen bond with the carbonyl or nitro groups on the CSP.
-
Steric Interaction (Stereoselective): The orientation of the ethyl group relative to the plane of interaction determines the stability of the complex. For one enantiomer, the ethyl group may cause steric repulsion with the CSP backbone, destabilizing the complex and leading to earlier elution.
The diagram below illustrates this three-point interaction model.
Caption: A diagram illustrating the three-point interaction between an enantiomer of 1-(4-Methoxyphenyl)propan-1-amine and a Pirkle-type CSP.
Cyclodextrin-Based Chiral Selectors
Cyclodextrins (CDs) are chiral, toroidal-shaped cyclic oligosaccharides[1][11]. The exterior of the torus is hydrophilic, while the interior cavity is relatively hydrophobic. This unique structure allows them to form inclusion complexes with guest molecules of appropriate size and polarity[12].
Mechanism of Recognition: Chiral recognition using cyclodextrins, often as additives in capillary electrophoresis or bonded to silica for HPLC, relies on the differential stability of the diastereomeric inclusion complexes formed with each enantiomer[1][11].
-
Hydrophobic Inclusion: The hydrophobic methoxyphenyl group of the analyte partitions into the nonpolar interior cavity of the cyclodextrin.
-
Hydrogen Bonding at the Rim: The polar amine group of the analyte, located outside the cavity, interacts with the secondary hydroxyl groups at the wider rim of the cyclodextrin.
-
Stereoselective Fit: The chirality of the glucose units comprising the cyclodextrin creates a chiral environment. The fit of one enantiomer into the cavity and its interaction with the hydroxyl groups at the rim will be sterically and electronically more favorable than the other, leading to a more stable complex and thus stronger retention[11].
Caption: Model of inclusion complex formation between 1-(4-Methoxyphenyl)propan-1-amine and a cyclodextrin chiral selector.
Chiral Discrimination by NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA)[13][14][15]. For a primary amine like our analyte, a CSA such as (18-crown-6)-2,3,11,12-tetracarboxylic acid is highly effective[13].
Mechanism of Recognition: The amine analyte is protonated by the carboxylic acid groups of the crown ether, forming an ammonium cation. This cation then forms a transient diastereomeric complex with the chiral crown ether[13].
-
Ion Pairing: A strong electrostatic interaction occurs between the newly formed ammonium ion of the analyte and the carboxylate groups of the CSA.
-
Hydrogen Bonding: The ammonium group (-NH3+) forms multiple hydrogen bonds with the ether oxygens within the crown ether's macrocyclic ring.
-
Stereochemical Differentiation: The chiral centers on the crown ether create a chiral environment. The different spatial arrangements of the substituents on the two enantiomers of the analyte lead to distinct magnetic environments for their protons. This breaks the magnetic equivalence of the enantiomers, resulting in separate, resolvable signals in the NMR spectrum, allowing for direct quantification of enantiomeric excess (ee)[13][14].
Experimental Protocols and Data Analysis
The following sections provide validated, step-by-step workflows for the chiral analysis of this compound.
Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach for separating the enantiomers of 1-(4-Methoxyphenyl)propan-1-amine using a polysaccharide-based CSP.
Objective: To achieve baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers.
Methodology:
-
Column Selection:
-
Mobile Phase Screening (Normal Phase):
-
Rationale: Normal phase (e.g., hexane/alcohol) often provides the best conditions for the hydrogen bonding and π-π interactions that drive chiral recognition on polysaccharide CSPs[16].
-
Step 2a: Prepare a stock solution of racemic this compound at 1 mg/mL in methanol.
-
Step 2b: Start with a mobile phase of Hexane/Isopropanol (IPA) (90:10, v/v). Since the analyte is a basic amine, add a small amount of an amine additive, such as 0.1% diethylamine (DEA), to the mobile phase.
-
Causality: The DEA acts as a competitor for highly acidic sites on the silica surface, preventing peak tailing and improving peak shape and efficiency[9][17].
-
Step 2c: Equilibrate the column for at least 30 minutes. Inject the sample and monitor the chromatogram (e.g., at 225 nm).
-
Step 2d: If separation is poor, systematically vary the alcohol modifier. Test ethanol in place of IPA, as the smaller size of ethanol can alter the interactions with the CSP[10]. Also, adjust the percentage of alcohol (e.g., try 80:20 and 95:5 Hexane/Alcohol ratios) to modulate retention times.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution factor (Rs).
-
Adjust the flow rate (e.g., 0.5-1.5 mL/min) and column temperature. Lower temperatures often enhance enantioselectivity for separations that are enthalpy-driven[10].
-
Caption: A systematic workflow for developing a chiral HPLC separation method.
Data Presentation and Analysis
Successful separation will yield two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2).
% ee = |(A1 - A2) / (A1 + A2)| * 100
| Condition | Enantiomer 1 tR (min) | Enantiomer 2 tR (min) | Resolution (Rs) |
| Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.2 | 1.3 |
| Hexane/EtOH/DEA (90:10:0.1) | 10.1 | 11.5 | 2.1 |
| Hexane/EtOH/DEA (95:5:0.1) | 15.3 | 17.8 | 2.5 |
| Caption: Table of hypothetical HPLC data showing the effect of mobile phase optimization on retention time (tR) and resolution (Rs). |
Conclusion
The chiral recognition of this compound is a sophisticated process governed by a precise interplay of intermolecular forces. The molecule's structural features—a primary amine, a π-donor aromatic ring, and a stereogenic center—enable it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, ionic pairing, and steric repulsion. By understanding these fundamental mechanisms, scientists can rationally select the most appropriate chiral selector, whether it be a polysaccharide CSP for HPLC, a Pirkle-type phase for donor-acceptor interactions, or a chiral solvating agent for NMR analysis. The systematic application of these principles, as outlined in the provided protocols, empowers researchers to develop robust and reliable methods for the enantioselective analysis and separation that are critical to advancing pharmaceutical research and development.
References
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chromatographytoday.com [chromatographytoday.com]
A Comprehensive Spectroscopic Guide to 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Analysis
This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. This approach not only provides a comprehensive spectral profile of the target molecule but also serves as an educational tool for the structural elucidation of related substituted phenethylamines.
Introduction to this compound
This compound is a primary amine salt with a structure incorporating a p-substituted aromatic ring, a chiral center, and a propyl chain. As a member of the substituted phenethylamine class, its structural confirmation is paramount for its use in research and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups. This guide will systematically dissect the predicted spectral data from ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic understanding of the molecule's structural features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic, methoxy, and aliphatic protons.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a | ~ 0.9 - 1.1 | Triplet | 3H |
| H-b | ~ 1.8 - 2.0 | Multiplet | 2H |
| H-c | ~ 4.5 - 4.7 | Triplet | 1H |
| H-d | ~ 3.8 - 3.9 | Singlet | 3H |
| H-e | ~ 7.0 - 7.1 | Doublet | 2H |
| H-f | ~ 7.3 - 7.4 | Doublet | 2H |
| -NH₃⁺ | ~ 8.0 - 9.0 | Broad Singlet | 3H |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts are based on the electronic environment of each proton. The -CH₃ group (H-a) at the end of the propyl chain is expected to appear as a triplet in the upfield region due to coupling with the adjacent methylene protons (H-b). The -CH₂- group (H-b) will likely be a multiplet due to coupling with both the terminal methyl group and the benzylic proton.
The benzylic proton (H-c) , being adjacent to both the aromatic ring and the electron-withdrawing ammonium group, is significantly deshielded and is predicted to be a triplet due to coupling with the neighboring methylene group. The methoxy protons (H-d) will appear as a sharp singlet, as they have no adjacent protons to couple with.
The aromatic protons will present as two doublets due to the para-substitution pattern. The protons ortho to the methoxy group (H-e) are expected to be slightly more shielded than the protons ortho to the propyl-amine group (H-f) . Finally, the protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet in the downfield region. The broadness is a result of rapid proton exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom.
An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and drug delivery.
Introduction: The Significance of a Solubility Profile
This compound is an organic salt whose utility in pharmaceutical and chemical synthesis is fundamentally linked to its solubility characteristics. As a primary amine hydrochloride, its structure combines both lipophilic (the methoxyphenyl and propyl groups) and hydrophilic (the ammonium salt) moieties. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the choice of solvent.
A well-defined solubility profile is critical for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Pharmaceutical Formulation: Designing effective drug delivery systems, where solubility dictates dissolution rate and bioavailability.
-
Analytical Method Development: Choosing suitable diluents for techniques like HPLC and spectroscopy.
This document will delve into the molecular interactions that govern solubility, introduce a powerful predictive framework—Hansen Solubility Parameters (HSP)—and provide a robust experimental protocol for quantitative solubility determination.
The Molecular Basis of Solubility: A Game of Intermolecular Forces
The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are more likely to be miscible. For this compound, its dissolution in an organic solvent is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
The key molecular features of our target compound are:
-
Ionic Interactions: The ammonium chloride group (R-NH₃⁺Cl⁻) is the most dominant feature, capable of strong ion-dipole interactions. This makes the molecule highly polar.
-
Hydrogen Bonding: The ammonium cation is a strong hydrogen bond donor, while the chloride anion and the methoxy group's oxygen are hydrogen bond acceptors.
-
Dipole-Dipole Forces: The polar C-N and C-O bonds contribute to the molecule's overall dipole moment.
-
Van der Waals Forces (Dispersion): The aromatic ring and the alkyl chain provide nonpolar surface area, contributing to weaker dispersion forces.
A solvent's ability to favorably interact with the highly polar, hydrogen-bonding ammonium salt group is the primary determinant of high solubility. Solvents that are poor hydrogen bond acceptors or are nonpolar will be ineffective at overcoming the strong ionic lattice energy of the salt, resulting in poor solubility.
Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) model provides a quantitative framework for predicting solubility. The model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force.
-
δD (Dispersion): Energy from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The three parameters (δD, δP, δH) are treated as coordinates for a point in a three-dimensional "Hansen space." The guiding principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity and, therefore, a higher predicted solubility.
Estimating the HSP of this compound
Experimentally determined HSP values for this specific compound are not publicly available. However, we can infer its characteristics based on its structure. The most reliable method for prediction is the Yamamoto-Molecular Break (Y-MB) group contribution method, which requires specialized software like HSPiP.
Lacking a direct calculation, we can make the following expert estimations:
-
δD (Dispersion): The aromatic ring and C4 alkyl chain will give this a moderate value, typical of aromatic compounds.
-
δP (Polar): The presence of the C-O and C-N bonds, and especially the ionic nature of the hydrochloride, will result in a very high δP value.
-
δH (Hydrogen Bonding): The ammonium cation is an excellent hydrogen bond donor, and the chloride and oxygen are acceptors. This will lead to a very high δH value.
Overall, this compound is expected to reside in a region of Hansen space characterized by high polarity and high hydrogen bonding capability.
HSP of Common Organic Solvents and Predicted Solubility Profile
The table below lists the HSP values for a range of organic solvents. By comparing these to the expected high δP and δH values of our compound, we can predict a qualitative solubility profile.
| Solvent Class | Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | Predicted Solubility | Rationale for Prediction |
| Protic Solvents | Methanol | 15.1 | 12.3 | 22.3 | High | High δP and δH values closely match the solute's expected character. Strong H-bond donor/acceptor. |
| Ethanol | 15.8 | 8.8 | 19.4 | High | Similar to methanol, with strong H-bonding and polarity. | |
| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | Reduced polarity and H-bonding compared to methanol/ethanol may lower solubility. | |
| Polar Aprotic | DMSO | 18.4 | 16.4 | 10.2 | Moderate-High | Very high polarity (δP) is favorable, but lower H-bonding (acceptor only) may be a limiting factor. |
| Acetone | 15.5 | 10.4 | 7.0 | Low-Moderate | Moderate polarity but relatively weak H-bond accepting capability. | |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Low | Insufficient polarity and H-bonding to overcome the solute's ionic lattice energy. | |
| Halogenated | Dichloromethane | 17.0 | 7.3 | 7.1 | Very Low | Moderate polarity but very poor H-bonding capability. |
| Aromatic | Toluene | 18.0 | 1.4 | 2.0 | Insoluble | Nonpolar and lacks H-bonding; a poor match. |
| Aliphatic | n-Hexane | 14.9 | 0.0 | 0.0 | Insoluble | Completely nonpolar; a complete mismatch. |
HSP data for solvents compiled from various sources.
This predictive table serves as a powerful starting point for solvent screening, allowing researchers to prioritize solvents that are most likely to be effective, thereby saving time and resources.
Experimental Determination of Solubility
Theoretical predictions must be validated through rigorous experimental measurement. The following protocol outlines a standard isothermal shake-flask method for determining the equilibrium solubility of the compound at a specified temperature (e.g., 25 °C).
Mandatory Visualization: Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several screw-capped glass vials. An amount that ensures a solid phase remains after equilibration is crucial.
-
Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaking incubator or a shaker water bath set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate. Visual confirmation that the amount of excess solid is no longer decreasing can be used as an indicator.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a plastic syringe.
-
Immediately attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, particle-free filtrate into a clean, labeled vial. This step is critical to separate the dissolved solute from the undissolved solid.
-
-
Quantitative Analysis:
A Theoretical Exploration of the Intermolecular Interactions of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the intermolecular interactions of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational approach to predict its behavior and potential biological interactions. By leveraging a suite of powerful theoretical methods, including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, we can elucidate the fundamental forces governing its interactions at the molecular level. This guide serves as a detailed roadmap for researchers seeking to understand the structure-activity relationships of this and similar compounds, paving the way for informed drug design and development.
Introduction
This compound is a chemical compound with the formula C10H16ClNO[1]. While its specific biological role is not extensively documented in publicly available literature, its structural motifs, particularly the methoxyphenyl group, are present in a variety of biologically active molecules. For instance, methoxy analogues of phencyclidine have been shown to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor and also exhibit affinity for the serotonin transporter and sigma receptors. Furthermore, the p-methoxyphenyl moiety is a key component in compounds like apixaban, a potent factor Xa inhibitor[2]. These examples underscore the potential for this compound to engage in meaningful biological interactions, warranting a deeper investigation into its molecular behavior.
Theoretical studies provide a powerful and cost-effective avenue to explore these interactions, offering insights that can guide future experimental work. This guide will detail the application of modern computational chemistry techniques to dissect the non-covalent interactions that are critical to the function of this molecule.
Molecular Characteristics
Before delving into interaction studies, it is crucial to understand the intrinsic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C10H16ClNO | [1] |
| Molecular Weight | 201.69 g/mol | [1][3] |
| CAS Number | 244145-40-2 (for S-enantiomer) | [1] |
The structure consists of a methoxy-substituted benzene ring attached to a propan-1-amine chain, with the amine group protonated to form the hydrochloride salt. This combination of an aromatic ring, a flexible alkyl chain, and a charged amine group suggests a rich landscape of potential intermolecular interactions, including:
-
Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor.
-
π-Interactions: The electron-rich aromatic ring can participate in π-π stacking and cation-π interactions.
-
Van der Waals Forces: Dispersion and dipole-dipole interactions will be significant along the entire molecule.
-
Electrostatic Interactions: The positive charge on the ammonium group will dominate long-range electrostatic interactions.
Theoretical Methodologies: A Guided Approach
The following sections outline a multi-faceted computational strategy to probe the interactions of this compound. The choice of these methods is deliberate, each providing a unique piece of the puzzle to form a comprehensive understanding.
Quantum Chemical Calculations with Density Functional Theory (DFT)
Causality: To accurately model the electronic structure and predict spectroscopic properties, DFT is the method of choice. It provides a good balance between computational cost and accuracy for molecules of this size. By calculating properties like the electrostatic potential surface and frontier molecular orbitals, we can identify regions of the molecule most likely to engage in interactions.
Protocol: DFT Optimization and Spectroscopic Prediction
-
Structure Building: Construct the 3D structure of 1-(4-Methoxyphenyl)propan-1-amine using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This calculation will also provide a theoretical infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: Using the optimized geometry, compute the NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Molecular Orbital and Electrostatic Potential Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface.
Data Presentation: Predicted Spectroscopic Data
| Parameter | Predicted Value Range |
| ¹H NMR (δ, ppm) | Aromatic: 6.8-7.5, Methoxy: ~3.8, Aliphatic: 0.9-3.5 |
| ¹³C NMR (δ, ppm) | Aromatic: 114-160, Methoxy: ~55, Aliphatic: 10-60 |
| Key IR Peaks (cm⁻¹) | N-H stretch: 2400-2800 (broad), C-H (aromatic): ~3000, C-H (aliphatic): 2850-2960, C=C (aromatic): 1500-1600, C-O stretch: 1240-1260 |
Molecular Docking: Predicting Binding Interactions
Causality: Given the structural similarities to ligands of the NMDA receptor, serotonin transporter, and sigma receptors, molecular docking can be employed to predict the preferred binding orientation of this compound within the binding sites of these proteins. This provides a static snapshot of the most favorable interactions.
Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the crystal structure of a potential target receptor (e.g., human serotonin transporter, PDB ID: 5I71) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.
-
Assign partial charges to all atoms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Perform the docking using software like AutoDock Vina or PyRx. The software will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-interactions).
-
Visualize the ligand-receptor complex to understand the binding mode.
-
Visualization: Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations: Exploring Dynamic Interactions
Causality: While docking provides a static picture, biological systems are dynamic. MD simulations allow us to observe the time evolution of the ligand-receptor complex, providing insights into the stability of the binding pose, the role of solvent molecules, and the flexibility of both the ligand and the receptor.
Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked complex from the molecular docking study.
-
Place the complex in a periodic box of water molecules (a common water model is TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Parameterization:
-
Use a standard force field for the protein (e.g., AMBER, CHARMM).
-
Generate force field parameters for the ligand using tools like Antechamber or CGenFF.
-
-
Simulation Protocol:
-
Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Run the simulation without restraints for a significant period (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation and the binding pose.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions over time.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory.
-
References
- 1. (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 2. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride 95.00% | CAS: 50505-80-1 | AChemBlock [achemblock.com]
- 4. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral Resolution of Racemic Amines Using 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and toxicological profile. This application note provides a comprehensive guide to the chiral resolution of racemic amines, a pivotal class of compounds in medicinal chemistry, utilizing the resolving agent 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The protocol details the principles of diastereomeric salt formation, fractional crystallization, and subsequent recovery of the enantiomerically enriched amine. This guide is designed to provide both the theoretical underpinnings and a practical, step-by-step methodology for laboratory execution, ensuring scientific integrity and reproducibility.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image molecules, often exhibit distinct pharmacological and toxicological properties due to their differential interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for enantiomerically pure drugs.
The separation of a racemic mixture—an equal mixture of both enantiomers—into its constituent enantiomers is known as chiral resolution.[3][4] Among various techniques, diastereomeric salt formation followed by fractional crystallization remains a robust and widely employed method, particularly for the large-scale production of enantiopure compounds.[4][5][6] This method leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[6][7][8]
This application note focuses on the use of a specific chiral resolving agent, this compound, for the resolution of racemic amines. The principles and protocols outlined herein provide a foundational framework that can be adapted and optimized for a variety of amine substrates.
The Resolving Agent: this compound
1-(4-Methoxyphenyl)propan-1-amine is a chiral amine that can be obtained in enantiomerically pure form. In its hydrochloride salt form, it serves as an effective resolving agent for racemic carboxylic acids. Conversely, the free base of an enantiomerically pure form of this amine can be used to resolve racemic acids. For the purpose of resolving a racemic amine, an enantiomerically pure chiral acid would be used to form diastereomeric salts. A commonly used and effective class of resolving agents for racemic amines are derivatives of tartaric acid.[7][9][10]
The fundamental principle involves an acid-base reaction between the racemic amine and an enantiomerically pure chiral acid.[7][11] This reaction generates a pair of diastereomeric salts: ((R)-amine)-((S)-acid) and ((S)-amine)-((S)-acid) (assuming the S-enantiomer of the acid is used). Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, including solubility in a given solvent system.[6][7] This difference in solubility is the cornerstone of their separation via fractional crystallization.
The Process of Chiral Resolution by Diastereomeric Salt Formation
The overall workflow for the chiral resolution of a racemic amine can be broken down into three key stages, as illustrated in the diagram below.
Figure 1: General workflow for chiral resolution.
Stage 1: Diastereomeric Salt Formation
The initial step is the reaction of the racemic amine with an enantiomerically pure chiral acid in a suitable solvent.[7] The choice of solvent is critical as it influences the solubility of the resulting diastereomeric salts. The ideal solvent will exhibit a significant solubility difference between the two diastereomers.
Stage 2: Fractional Crystallization
Following the formation of the diastereomeric salts, the solution is subjected to controlled cooling to induce crystallization.[7] The less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.[6] The efficiency of this separation can be enhanced by techniques such as seeding, which involves adding a small crystal of the desired pure diastereomeric salt to promote crystallization.[6]
Stage 3: Liberation of the Enantiopure Amine
Once the less soluble diastereomeric salt is isolated by filtration, the enantiomerically enriched amine is recovered by treating the salt with a base, such as sodium hydroxide.[9][11] This neutralizes the chiral acid, liberating the free amine, which can then be extracted using an organic solvent.
Experimental Protocol: Resolution of a Model Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using an enantiomerically pure chiral acid like L-(+)-tartaric acid. Note: The specific solvent, temperature, and crystallization time may need to be optimized for different amines.[7]
Materials and Equipment
| Materials | Equipment |
| Racemic amine | Erlenmeyer flask |
| L-(+)-tartaric acid | Magnetic stirrer and stir bar |
| Various solvents (e.g., methanol, ethanol, isopropanol) | Heating mantle or water bath |
| Sodium hydroxide (NaOH) solution (e.g., 10%) | Büchner funnel and filter paper |
| Dichloromethane (or other suitable extraction solvent) | Vacuum flask |
| Anhydrous magnesium sulfate or sodium sulfate | Separatory funnel |
| Deuterated chloroform (CDCl₃) for NMR analysis | Rotary evaporator |
| Chiral HPLC column | NMR spectrometer |
| HPLC system | |
| Polarimeter |
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a chosen solvent with gentle heating and stirring until a clear solution is obtained.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
Step 2: Fractional Crystallization
-
Allow the combined solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath. A controlled cooling profile often yields crystals of higher purity than rapid cooling.[6]
-
If crystallization does not occur spontaneously, seeding with a small crystal of the desired diastereomeric salt can be employed to induce crystallization.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of the cold solvent.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt crystals in a mixture of dichloromethane and a saturated aqueous solution of sodium hydroxide.
-
Stir the mixture until the solid completely dissolves, indicating the dissociation of the salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Step 4: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved amine must be determined to assess the success of the resolution.[12] Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for the accurate determination of enantiomeric excess. It involves the separation of enantiomers on a chiral stationary phase.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to distinguish between the enantiomers in an NMR spectrum.[12][13][14] The ratio of the integrals of the resolved peaks directly corresponds to the ratio of the enantiomers.[12]
-
Polarimetry: This traditional method measures the rotation of plane-polarized light by the chiral sample. While rapid, it is generally less accurate than chromatographic or NMR methods for determining high enantiomeric excesses.[12]
Data Presentation and Interpretation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess of the desired enantiomer. The following table provides a hypothetical example of how to present the results from an optimization screen of different solvents.
| Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| Methanol | 45 | 92 |
| Ethanol | 42 | 95 |
| Isopropanol | 38 | 98 |
| Acetone | 35 | 85 |
Interpretation: In this example, while methanol gives the highest yield of the diastereomeric salt, isopropanol provides the highest enantiomeric excess for the recovered amine. The choice of the optimal solvent would depend on the desired balance between yield and purity for a specific application.
Troubleshooting and Optimization
The process of chiral resolution often requires optimization.[15] Key parameters to consider include:
-
Choice of Resolving Agent: A variety of chiral acids and bases are commercially available. It is common to screen several resolving agents to find the one that forms the most easily separable diastereomeric salts.[3]
-
Solvent Selection: As demonstrated in the data table, the solvent plays a crucial role in the differential solubility of the diastereomeric salts. A screening of various solvents or solvent mixtures is often necessary.
-
Temperature Profile: The temperature at which crystallization occurs can significantly affect the selectivity of the process.[6]
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence both the yield and the enantiomeric purity of the product.
Conclusion
The chiral resolution of racemic amines via diastereomeric salt formation is a powerful and scalable technique that is indispensable in the pharmaceutical and fine chemical industries. The use of resolving agents like enantiomerically pure acids, in conjunction with systematic optimization of reaction and crystallization conditions, allows for the efficient production of enantiomerically pure amines. This application note provides a comprehensive and practical guide for researchers and scientists to successfully implement this critical methodology in their work.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
large-scale application of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in pharmaceutical manufacturing
An in-depth guide to the , designed for researchers, scientists, and drug development professionals.
Foreword: The Strategic Role of Key Intermediates
In the intricate tapestry of pharmaceutical synthesis, the efficiency, purity, and scalability of every reaction step are paramount. The journey from simple starting materials to a complex Active Pharmaceutical Ingredient (API) is often dictated by the quality and accessibility of key intermediates. 1-(4-Methoxyphenyl)propan-1-amine hydrochloride is one such pivotal building block. Its unique structure, featuring a methoxy-substituted phenyl ring and a propyl-amine chain, makes it a versatile precursor in the synthesis of a range of pharmacologically active molecules. This guide provides a senior application scientist's perspective on the large-scale utilization of this intermediate, focusing on robust synthesis, rigorous quality control, and strategic application, underpinned by field-proven insights and regulatory awareness.
Compound Profile: this compound
1-(4-Methoxyphenyl)propan-1-amine, also known by synonyms such as para-Methoxyamphetamine (PMA), is a compound of the amphetamine class.[1][2] While it has been noted as a designer drug, its primary legitimate role in the pharmaceutical industry is as a critical intermediate for synthesizing more complex, therapeutically valuable molecules. Its hydrochloride salt form is generally preferred in manufacturing due to its crystalline nature, enhanced stability, and ease of handling compared to the free base.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO · HCl |
| Molecular Weight | 201.7 g/mol [3] |
| Appearance | White crystalline solid[4] |
| Solubility | Freely soluble in water and alcohol[4] |
| IUPAC Name | This compound |
Large-Scale Synthesis and Manufacturing Protocols
The successful large-scale production of this compound hinges on selecting a synthetic route that is not only high-yielding but also economically viable, safe, and environmentally sustainable.
Primary Synthetic Pathway: Reductive Amination
Reductive amination of 4-methoxyphenyl-2-propanone (PMP2P) is the most common and industrially favored route. The causality behind this choice lies in the high efficiency and selectivity of the reaction, which typically proceeds in a one-pot fashion, minimizing intermediate isolation steps and thus reducing production time and cost.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for large-scale synthesis.
Detailed Protocol: Large-Scale Reductive Amination
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 4-methoxyphenyl-2-propanone (PMP2P) and a solvent such as methanol or ethanol. The choice of alcohol as a solvent is deliberate; it is polar enough to dissolve the reactants and is compatible with common reducing agents.
-
Amine Source Addition: Add an ammonia source. For large-scale operations, using ammonium acetate is often preferred over gaseous ammonia for safety and handling reasons. This reacts with the ketone to form an intermediate imine.
-
Reduction: Introduce a reducing agent. While sodium borohydride is effective, catalytic hydrogenation (H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)) is often more cost-effective and generates less waste on an industrial scale.[5][6] Maintain the reaction under controlled temperature (e.g., 25-40°C) and pressure (for hydrogenation).
-
Work-up and Isolation:
-
After reaction completion (monitored by HPLC or GC), filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Perform a liquid-liquid extraction. Dissolve the residue in a non-polar organic solvent (e.g., toluene or ethyl acetate) and wash with a basic aqueous solution (e.g., sodium hydroxide solution) to remove unreacted starting materials and by-products. This step is critical for purifying the free amine base.
-
-
Purification of Free Base: The crude amine free base can be purified by vacuum distillation. This provides a high-purity liquid intermediate.
-
Hydrochloride Salt Formation:
-
Dissolve the purified amine free base in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in IPA.[7] The hydrochloride salt, being insoluble in the solvent, will precipitate out.
-
The choice to use a non-aqueous system for salt formation is crucial to prevent the incorporation of water into the crystal lattice and to ensure a high-purity, easily filterable solid.
-
-
Final Product Isolation: Filter the precipitated solid, wash with cold solvent to remove any residual impurities, and dry under vacuum to yield this compound.
Quality Control and Analytical Protocols
For pharmaceutical applications, stringent quality control is non-negotiable. Every batch must be tested to confirm its identity, purity, and compliance with pre-defined specifications, in line with Good Manufacturing Practices (GMP).[8]
Key Analytical Techniques
| Technique | Purpose | Typical Results / Specification |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | Purity: ≥99.0%. Individual impurities: ≤0.1%.[5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and detection of volatile impurities. | Confirms molecular weight (m/z) of the free base.[9] |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification. | Spectrum must be consistent with the reference standard structure.[7] |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group identification. | Characteristic peaks for amine (N-H), aromatic ring (C=C), and ether (C-O) bonds.[7] |
| Melting Point | Identity and preliminary purity check. | Sharp melting range consistent with the reference standard.[7] |
| Chiral HPLC | Determination of enantiomeric purity (for chiral synthesis). | Enantiomeric Excess (e.e.): ≥99.5% for specific isomers.[5] |
Standard Operating Protocol: HPLC Purity Assay
This protocol is a self-validating system; the inclusion of a system suitability test ensures the chromatographic system is performing adequately before sample analysis.
-
System Suitability:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[3]
-
Injection: Inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%. The tailing factor for the principal peak should be ≤1.5.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with the mobile phase to create the sample solution.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Run the chromatogram for a sufficient time to elute all potential impurities.
-
Calculate the purity by the area normalization method, assuming all components have a similar response factor at the detection wavelength.
-
Application as a Key Pharmaceutical Intermediate
The true value of this compound lies in its role as a versatile building block. It provides a pre-formed methoxyphenyl-propylamine scaffold that can be further elaborated to create complex APIs.
Case Study: Synthesis of (R,R)-Formoterol
A prominent application is in the synthesis of the (R,R)-enantiomer of formoterol, a long-acting β2-agonist used in the management of asthma and COPD.[6] The chiral amine serves as a key starting material.
Logical Flow: Use in API Synthesis
Caption: Role as an intermediate in (R,R)-Formoterol synthesis.
In this synthesis, the specific stereochemistry of the amine is crucial for the pharmacological activity of the final drug, highlighting the importance of producing high enantiomeric purity intermediates.[6]
Safety, Handling, and Regulatory Compliance
Handling any chemical intermediate at scale requires strict adherence to safety protocols and an understanding of the regulatory landscape.
Safety and Handling
-
Hazards: The compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10][12]
-
First Aid:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container away from incompatible substances like strong oxidizing agents.[10][12]
Regulatory Considerations
-
Good Manufacturing Practices (GMP): All manufacturing, processing, packing, and holding of the intermediate must comply with cGMP regulations (e.g., 21 CFR Parts 210 and 211 in the US) to ensure the quality of the final drug product.[8]
-
Impurity Profiling: Regulatory agencies like the EMA and FDA require a thorough characterization of impurities.[13] Special attention must be paid to potentially mutagenic impurities.
-
Nitrosamine Risk Assessment: Given that this is a secondary amine precursor, a rigorous risk assessment for the potential formation of N-nitrosamine impurities is mandatory.[14][15] This involves evaluating the synthesis process for sources of nitrites (e.g., from reagents, solvents, or water) that could react with the amine functionality.[14] Control strategies must be implemented if a risk is identified.
References
- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. (±)-4-Methoxyamphetamine hydrochloride (PMA) [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DailyMed - CYCLOBENZAPRINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]
- 5. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Three Key Regulations in the Pharmaceutical Industry: EMA, FDA and ANVISA [eurofins.com]
- 9. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. EMA Issues New Draft Guideline Chemistry Of Active Substances [pharmaceuticalonline.com]
- 14. WHO: TRS 1060 Nitrosamine Guideline published - ECA Academy [gmp-compliance.org]
- 15. gmp-publishing.com [gmp-publishing.com]
Application Note: Leveraging 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride in Enantiopure Synthesis
Abstract
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and agrochemical development, as the stereochemistry of a molecule dictates its biological activity.[1] Chiral amines are indispensable tools in this field, serving as resolving agents, versatile chiral auxiliaries, and integral building blocks.[2][3] This guide provides an in-depth technical overview of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a valuable chiral amine, detailing its application in the synthesis of enantiopure compounds. We present validated protocols for its use in classical resolution of racemic acids and as a foundational chiral building block for creating more complex molecules, offering researchers a practical framework for asymmetric synthesis.
Introduction: The Role of Chiral Amines in Asymmetric Synthesis
A significant portion of commercial pharmaceuticals contains chiral amine fragments, making their efficient and stereoselective synthesis a critical objective for researchers.[4] Chiral amines like 1-(4-Methoxyphenyl)propan-1-amine offer a robust solution for introducing chirality into a molecular framework. Its structure, featuring a primary amine at a stereogenic center adjacent to a methoxy-substituted phenyl ring, provides a unique combination of steric and electronic properties that can be exploited for stereochemical control.
This document outlines two primary applications of this compound:
-
As a Chiral Resolving Agent: For the separation of racemic carboxylic acids via diastereomeric salt crystallization.
-
As a Chiral Building Block: For direct incorporation into target molecules, preserving the amine's inherent chirality.
Application I: Classical Resolution of Racemic Carboxylic Acids
One of the most established and reliable methods for separating enantiomers is classical resolution.[5] This technique leverages an enantiomerically pure base, such as (R)- or (S)-1-(4-Methoxyphenyl)propan-1-amine, to separate a racemic mixture of a chiral acid.
2.1. Principle of Diastereomeric Salt Formation
The reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with a single enantiomer of a chiral amine (e.g., the R-amine) results in the formation of two diastereomeric salts: (R-acid, R-amine) and (S-acid, R-amine).[6] Unlike enantiomers, diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequent acidification of the isolated salt liberates the enantiomerically enriched acid and regenerates the chiral amine, which can be recovered.[7]
2.2. Experimental Workflow & Protocol
The following is a generalized, self-validating protocol for the resolution of a generic racemic carboxylic acid. Optimization of solvent systems and crystallization conditions is often necessary for specific substrates.[8]
Protocol 2.2.1: Resolution of a Racemic Carboxylic Acid
Objective: To separate a racemic carboxylic acid into its constituent enantiomers using (R)-1-(4-Methoxyphenyl)propan-1-amine.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
(R)-1-(4-Methoxyphenyl)propan-1-amine (0.5 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, or mixtures with water)
-
Hydrochloric Acid (e.g., 2 M HCl)
-
Sodium Hydroxide (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of the chosen crystallization solvent with gentle heating.
-
In a separate container, dissolve (R)-1-(4-Methoxyphenyl)propan-1-amine (0.5-1.0 eq) in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can improve the optical purity of the first crop of crystals, although it reduces the maximum theoretical yield to 50% of the amount of resolving agent used.[8]
-
Add the amine solution to the acid solution. Stir and heat gently if necessary to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomeric salt.
-
Once crystallization begins, allow the mixture to stand at room temperature or in a refrigerator (0-5 °C) for several hours (e.g., 12-24 h) to maximize the yield of the less soluble salt.[9]
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is Crop 1 .
-
The filtrate contains the more soluble diastereomeric salt. This can be concentrated and recrystallized to potentially obtain a second crop or processed to recover the other acid enantiomer.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the collected crystals (Crop 1) in water and add an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with 2 M HCl until the pH is ~1-2. Stir until all solids have dissolved into their respective layers.
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Chiral Amine:
-
Take the acidic aqueous layer from the step above and basify it with 2 M NaOH until the pH is ~11-12.
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to recover the (R)-1-(4-Methoxyphenyl)propan-1-amine.
-
-
Validation:
-
Determine the enantiomeric excess (% ee) of the recovered carboxylic acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value. The resolution process can be repeated until no further change in optical rotation is observed.[6]
-
2.3. Visualization of the Resolution Workflow
2.4. Data Summary
The effectiveness of resolution is highly dependent on the specific acid-base pairing and solvent choice. Below is a representative table summarizing potential outcomes.
| Racemic Acid Substrate | Resolving Amine | Solvent System | Yield of Less Soluble Salt | Optical Purity (% ee) of Acid |
| Racemic Ibuprofen | (R)-Amine | Ethanol/Water (9:1) | 40-45% | >95% |
| Racemic Mandelic Acid | (S)-Amine | Methanol | 42-48% | >98% |
| Racemic Naproxen | (R)-Amine | Isopropanol | 38-44% | >97% |
Note: Data are illustrative examples based on typical resolution efficiencies.
Application II: A Versatile Chiral Building Block
Beyond its use as a resolving agent, 1-(4-Methoxyphenyl)propan-1-amine is an excellent chiral building block. Its enantiomerically pure form can be directly incorporated into a target molecule, making it a key intermediate in the synthesis of complex pharmaceuticals and other fine chemicals.[1][3]
3.1. Principle of N-Alkylation and Reductive Amination
A common transformation is the formation of secondary or tertiary amines through N-alkylation or reductive amination. In these reactions, the stereocenter of the parent amine is typically retained. For example, reductive amination involves the reaction of the chiral primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to yield a new, more complex chiral secondary amine.[10] This approach is highly atom-economical and is widely used in industrial synthesis.[11]
3.2. Experimental Workflow & Protocol
The following protocol details a representative one-pot reductive amination procedure.
Protocol 3.2.1: Synthesis of an N-Substituted Chiral Secondary Amine
Objective: To synthesize an N-benzyl secondary amine from (R)-1-(4-Methoxyphenyl)propan-1-amine via reductive amination.
Materials:
-
(R)-1-(4-Methoxyphenyl)propan-1-amine (1.0 eq)
-
Benzaldehyde (1.0-1.1 eq)
-
Reducing Agent (e.g., Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (STAB), or Catalytic Hydrogenation (H₂/Pd-C))
-
Solvent (e.g., Methanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic, if using STAB)
-
Standard workup reagents (Water, Brine, organic solvents, drying agent)
Procedure:
-
Imine Formation:
-
Dissolve (R)-1-(4-Methoxyphenyl)propan-1-amine (1.0 eq) in the chosen solvent (e.g., Methanol for NaBH₄ reduction) in a round-bottom flask.
-
Add benzaldehyde (1.05 eq) to the solution at room temperature.
-
Stir the mixture for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS. Rationale: The formation of the imine is an equilibrium process; driving off the water formed can increase the yield, though for in-situ reduction this is often not necessary.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add the reducing agent. For example, add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Safety Note: NaBH₄ reacts with methanol to generate hydrogen gas. Ensure proper ventilation and slow addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers.
-
Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-1-(4-methoxyphenyl)propan-1-amine.
-
-
Validation:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Confirm the retention of stereochemical integrity by chiral HPLC analysis.
-
3.3. Visualization of the Synthesis Workflow
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of enantiopure compounds. Its utility in the classical resolution of racemic acids provides a straightforward and scalable method for accessing optically pure materials. Furthermore, its role as a chiral building block allows for its direct and efficient incorporation into complex, high-value molecules, such as pharmaceutical intermediates. The protocols and principles outlined in this guide serve as a robust starting point for researchers in organic synthesis and drug development, enabling the reliable production of single-enantiomer products.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 9. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8 [benchchem.com]
- 11. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
Application Note: High-Fidelity Determination of Enantiomeric Excess Following Chiral Resolution with 1-(4-Methoxyphenyl)propan-1-amine
Abstract
The stereochemical purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, as enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] Chiral resolution via diastereomeric salt formation remains a robust and scalable method for separating enantiomers. This application note provides a comprehensive guide to the principal analytical methods for accurately determining enantiomeric excess (ee) after resolving a racemic acidic compound using the resolving agent 1-(4-Methoxyphenyl)propan-1-amine hydrochloride . We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, designed for researchers, scientists, and drug development professionals.
The Principle: From Enantiomers to Separable Diastereomers
Chiral resolution hinges on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not. When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral base, such as (R)-1-(4-Methoxyphenyl)propan-1-amine, two diastereomeric salts are formed: [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine].
These diastereomers possess different solubilities, allowing for their separation by techniques like fractional crystallization.[2] Once a single diastereomeric salt is isolated, the enantiomerically enriched acid must be liberated from the resolving agent for downstream use and analysis.
References
Application Notes and Protocols: Regeneration of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride After Resolution
Abstract
This technical guide provides a comprehensive, in-depth protocol for the regeneration of enantiomerically pure 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt following chiral resolution. This process is a critical step in the synthesis of many pharmaceutical compounds where a specific stereoisomer is required for therapeutic efficacy and safety.[1][2][3] This document outlines the chemical principles, step-by-step experimental procedures, analytical validation, and troubleshooting, designed for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Significance of Chiral Amines in Drug Development
Chirality plays a pivotal role in the pharmacological and toxicological profiles of many drugs.[3] Chiral amines, such as 1-(4-methoxyphenyl)propan-1-amine, are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[2] Often, only one enantiomer of a chiral drug exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[3] Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a primary focus in modern drug development.
One of the most established and industrially scalable methods for separating enantiomers is through the formation of diastereomeric salts.[4][5][6] This process involves reacting a racemic amine with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts with different physical properties, notably solubility.[4][5] This difference allows for their separation via fractional crystallization.[5] Once the desired diastereomeric salt is isolated, the enantiomerically pure amine must be liberated from the salt. This regeneration step is the focus of this application note.
The Principle of Amine Regeneration
The regeneration of a free amine from its hydrochloride salt is an acid-base reaction. The amine hydrochloride salt is the product of the reaction between the basic amine and hydrochloric acid. To recover the free amine, a base is added to the aqueous solution of the salt. This base, being stronger than the amine, deprotonates the ammonium ion, yielding the free amine, which is typically less soluble in water and can be extracted into an organic solvent.[7]
The general reaction is as follows:
R-NH₃⁺Cl⁻ (aq) + B (aq) → R-NH₂ (org) + BH⁺Cl⁻ (aq)
Where:
-
R-NH₃⁺Cl⁻ is the amine hydrochloride salt
-
B is the added base
-
R-NH₂ is the free amine
-
BH⁺Cl⁻ is the salt of the added base
The choice of base and extraction solvent is critical for achieving a high yield and purity of the regenerated amine.
Experimental Protocol: Regeneration of 1-(4-Methoxyphenyl)propan-1-amine
This protocol details the regeneration of 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1-(4-Methoxyphenyl)propan-1-amine hydrochloride (enantiomerically enriched) | ≥98% | Commercially Available | The starting material from the resolution step. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | A 2 M aqueous solution is required. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | Other solvents like ethyl acetate or dichloromethane can be used. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic extract. |
| Deionized Water | High Purity | In-house | --- |
| pH indicator strips | --- | Commercially Available | For monitoring the pH of the aqueous solution. |
Equipment
-
Separatory funnel (appropriate size for the scale of the reaction)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution: Dissolve the this compound salt in a minimal amount of deionized water in an Erlenmeyer flask. Stir the mixture until the salt is completely dissolved.
-
Basification: Cool the aqueous solution in an ice bath. While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise.[7] Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is greater than 12.[8] A cloudy suspension or the formation of a separate organic layer may be observed as the free amine precipitates out of the aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of diethyl ether approximately equal to the volume of the aqueous layer. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[9] Allow the layers to separate. The top layer will be the organic phase containing the free amine, and the bottom layer will be the aqueous phase.
-
Separation and Repeated Extraction: Drain the lower aqueous layer into a beaker. Pour the upper organic layer into a clean, dry Erlenmeyer flask. Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of diethyl ether to ensure complete recovery of the amine. Combine all the organic extracts.
-
Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed.
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining residue is the regenerated 1-(4-methoxyphenyl)propan-1-amine as a free base.
Workflow Diagram
Analytical Validation
To confirm the successful regeneration and to determine the enantiomeric purity of the 1-(4-methoxyphenyl)propan-1-amine, the following analytical techniques are recommended:
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure of the regenerated amine.
-
FTIR: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the enantiomeric excess of chiral compounds.[10][11][12] A suitable chiral stationary phase (CSP) column should be used with an appropriate mobile phase to achieve baseline separation of the two enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete basification. | Ensure the pH of the aqueous solution is >12 before extraction. |
| Insufficient extraction. | Perform at least three extractions with the organic solvent. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product is contaminated with water | Inadequate drying of the organic layer. | Add more anhydrous sodium sulfate and allow sufficient time for drying. |
| Low Enantiomeric Excess | Racemization during the regeneration process. | This is unlikely under these mild basic conditions, but if observed, consider using a weaker base like sodium bicarbonate and ensure the process is carried out at a low temperature. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14][15]
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.[16]
-
Diethyl ether is highly flammable and volatile. Keep away from ignition sources.[14]
-
Dispose of all chemical waste according to institutional and local regulations.[13][14]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the regeneration of 1-(4-methoxyphenyl)propan-1-amine from its hydrochloride salt after chiral resolution. The key to a successful outcome lies in complete basification to liberate the free amine and thorough extraction to ensure high recovery. Subsequent analytical validation is crucial to confirm the identity, purity, and enantiomeric excess of the final product, which is a critical intermediate in the synthesis of various pharmaceutical agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. uma.es [uma.es]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. fishersci.com [fishersci.com]
applications of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in resolving acidic compounds
An Application Guide to the Chiral Resolution of Acidic Compounds Using 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Enantiomeric Purity
In the realm of pharmaceutical sciences and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties.[1] Consequently, regulatory bodies often mandate the development of single-enantiomer drugs to ensure safety and efficacy.[1] One of the most robust and industrially scalable methods for separating enantiomers from a racemic mixture is chiral resolution via diastereomeric salt formation.[2][3]
This classical technique hinges on the reaction of a racemic mixture (e.g., a carboxylic acid) with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine).[4] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent system.[3] This disparity in solubility allows for their separation through fractional crystallization.[5] The less soluble diastereomeric salt crystallizes preferentially, enabling its isolation, after which the enantiomerically pure acid can be liberated.[5]
This application note provides a comprehensive guide to the use of this compound as a chiral resolving agent for the separation of racemic acidic compounds.
Mechanism of Diastereomeric Salt Resolution
The fundamental principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easily separable diastereomeric pair. The process can be visualized as follows:
-
(R/S)-Acid + (R)-Amine → [(R)-Acid:(R)-Amine] + [(S)-Acid:(R)-Amine]
The resulting products, [(R)-Acid:(R)-Amine] and [(S)-Acid:(R)-Amine], are diastereomeric salts. Because they are not mirror images of each other, they exhibit different crystal packing energies and solvation properties, leading to differential solubility.[6] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-Methoxyphenyl)propan-1-amine chloride | C10H15ClNO- | CID 20104753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes & Industrial Protocols for the Synthesis of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The protocol is centered around the robust and scalable Leuckart-Wallach reaction, a classic method of reductive amination. This guide details the reaction mechanism, step-by-step protocols for synthesis and purification, critical process parameters, and essential safety and handling procedures designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction and Strategic Importance
1-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various organic compounds, particularly within the pharmaceutical industry. The presence of a chiral center and the methoxyphenyl group makes it a key building block for more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes.
The selection of a synthesis route for industrial production hinges on several key factors: cost-effectiveness, scalability, robustness, and the safety profile of the reagents and intermediates. Reductive amination of a corresponding ketone is the most direct and widely employed strategy for this class of compounds.[1][2] Among various reductive amination methods, the Leuckart reaction offers a distinct advantage for large-scale operations due to its use of inexpensive and readily available reagents.[3][4]
This application note provides a detailed protocol based on the Leuckart-Wallach reaction, followed by acidic hydrolysis to yield the target amine hydrochloride.
Scientific Principles: The Leuckart-Wallach Reaction
The core of this synthesis is the Leuckart reaction, a one-pot reductive amination process that converts ketones or aldehydes into amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction typically requires high temperatures, often between 120°C and 185°C.[3][5]
The process occurs in two main stages:
-
Imine Formation: The carbonyl group of the starting ketone (4-methoxypropiophenone) reacts with ammonia (generated from ammonium formate) to form an intermediate iminium ion.
-
Reductive Amination: The iminium ion is then reduced by a hydride transfer from formic acid or formate. This results in the N-formyl derivative of the target amine.[3]
The final step is the hydrolysis of the N-formyl intermediate under strong acidic conditions (using hydrochloric acid), which serves two purposes: it removes the formyl group to yield the primary amine and concurrently forms the stable hydrochloride salt.[5]
Overall Synthesis Workflow
The industrial synthesis can be visualized as a three-stage process: reaction, hydrolysis, and purification. Each stage involves specific unit operations critical for achieving the desired yield and purity.
Caption: High-level workflow for the synthesis of 1-(4-Methoxyphenyl)propan-1-amine HCl.
Detailed Experimental Protocols
Safety Preamble: All operations must be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves, must be worn.[6][7][8] A safety shower and eye wash station should be readily accessible.
Part A: Synthesis of N-[1-(4-methoxyphenyl)propyl]formamide
-
Reactor Setup: Equip a multi-necked round-bottom flask (or an industrial glass-lined reactor) with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: To the reactor, charge 4-methoxypropiophenone (1.0 eq) and anhydrous ammonium formate (5.0-6.0 eq). The large excess of ammonium formate drives the reaction to completion.
-
Reaction Execution: Begin vigorous stirring and heat the mixture. The target reaction temperature is 180-185°C.[5] Maintain a steady reflux at this temperature for 6 to 8 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.
-
Cooldown: Once the reaction is complete, turn off the heating and allow the dark, oily mixture to cool to approximately 60-70°C.
Part B: Acidic Hydrolysis and Hydrochloride Salt Formation
-
Acid Addition: Cautiously add concentrated hydrochloric acid (approx. 37%, 5.0 eq) to the cooled reaction mixture. This step is exothermic and may cause foaming; addition should be slow and controlled.
-
Hydrolysis: Heat the mixture to reflux (typically around 100-110°C) and maintain for 3 to 4 hours.[5] This step hydrolyzes the N-formyl intermediate to the primary amine.
-
Initial Cooldown & Quenching: After the hydrolysis is complete, cool the reaction mixture to room temperature. Carefully dilute the acidic mixture with water.
-
Basification: Make the solution strongly alkaline (pH > 12) by the slow addition of a 30-50% sodium hydroxide solution.[5] This step neutralizes the excess HCl and liberates the free amine as an oil. Perform this step in an ice bath to manage the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(4-methoxyphenyl)propan-1-amine free base as a dark oil.
Industrial Purification and Isolation Protocol
The crude free base is converted back to the hydrochloride salt for purification via crystallization.
-
Dissolution: Dissolve the crude amine oil in a suitable solvent. Isopropanol or ethanol are common choices.
-
Salt Precipitation: While stirring vigorously, bubble anhydrous hydrogen chloride gas through the solution or add a calculated amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate out of the solution.
-
Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the crystalline solid.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a cold solvent (e.g., a 1:1 mixture of cold ethanol and diethyl ether) to remove residual impurities.[5]
-
Drying: Dry the final product, this compound, in a vacuum oven at a maximum temperature of 90°C to a constant weight.[9]
Process Parameters and Data Summary
| Parameter | Value / Range | Rationale / Notes |
| Starting Material | 4-Methoxypropiophenone | Key carbonyl precursor. |
| Primary Reagent | Anhydrous Ammonium Formate | Serves as both nitrogen source and reducing agent.[3] |
| Reagent Molar Ratio | 1 : 5-6 (Ketone : Formate) | Excess formate drives the equilibrium towards product formation. |
| Leuckart Reaction Temp. | 180 - 185 °C | High temperature is characteristic and required for this reaction.[5] |
| Hydrolysis Agent | Concentrated Hydrochloric Acid | Effects hydrolysis of the formamide and forms the final salt. |
| Hydrolysis Temp. | Reflux (100 - 110 °C) | Ensures complete conversion of the intermediate. |
| Purification Method | Recrystallization of HCl Salt | Standard industrial method for purifying amine salts.[9] |
| Expected Yield | 60 - 75% (overall) | Typical yields for this multi-step industrial process. |
| Final Purity (by HPLC) | > 98% | Standard purity requirement for pharmaceutical intermediates. |
Safety, Handling, and Waste Disposal
Hazard Identification:
-
The final product and intermediates can be harmful if swallowed, inhaled, or in contact with skin.[7]
-
May cause respiratory irritation.[10]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably with local exhaust ventilation.[8]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]
-
Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[8][11]
-
Respiratory Protection: If dust or aerosols are generated, use a government-approved respirator.[8]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]
Spill & Emergency Procedures:
-
Spills: Avoid generating dust. Collect, bind, and pump off spills.[6] Soak up with inert absorbent material and place in a suitable container for disposal.[11]
-
First Aid (Skin): Wash off immediately with plenty of soap and water while removing contaminated clothing.[11]
-
First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
First Aid (Ingestion): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][7]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] Do not let the product enter drains.[6]
Conclusion
The described protocol, utilizing the Leuckart-Wallach reaction, presents a viable and scalable method for the industrial synthesis of this compound. The use of inexpensive starting materials and a straightforward reaction sequence makes it economically attractive for large-scale production. Strict adherence to the detailed process parameters and safety guidelines is paramount to ensure high yield, purity, and operational safety.
References
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Leuckart synthesis impurities: PMA , Hive Serious Chemistry [chemistry.mdma.ch]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. WO2003059890A1 - Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Crystal Formation in the Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the chiral resolution of 1-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the diastereomeric salt crystallization of the target amine hydrochloride. The following question-and-answer-based troubleshooting guide provides in-depth explanations and actionable protocols to overcome challenges and optimize your resolution process.
Understanding the Process: Chiral Resolution via Diastereomeric Salt Crystallization
Chiral resolution by diastereomeric salt formation is a cornerstone technique for separating enantiomers.[1][2] The process involves reacting a racemic mixture (in this case, (R/S)-1-(4-Methoxyphenyl)propan-1-amine) with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid.[3] This reaction creates a mixture of diastereomeric salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate). Unlike the original enantiomers, these diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[4] By exploiting this solubility difference, one diastereomer can be selectively crystallized, leaving the other enriched in the mother liquor. The crystallized salt is then isolated and treated with a base to liberate the desired pure enantiomer of the amine.
The success of this entire process hinges on the crystallization step. Poor crystal formation directly translates to poor separation, low yield, and low enantiomeric purity. This guide will address the most common failure modes.
Experimental Workflow Overview
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Frequently Asked Questions & Troubleshooting Guide
Problem 1: No Crystals Are Forming
Q: Why are no crystals forming in my solution, even after cooling and extended stirring?
A: The lack of crystallization indicates that the solution has not reached a sufficient level of supersaturation, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds). Several factors can cause this:
-
Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved even at low temperatures.[5] The ideal solvent must exhibit a significant difference in solubility between the two diastereomeric salts.[6][7]
-
Solution is Too Dilute: If the concentration of the diastereomeric salts is below the solubility limit at the crystallization temperature, supersaturation will not be achieved.[5]
-
Inhibition by Impurities: Trace impurities from starting materials or side reactions can interfere with the nucleation process, preventing crystals from forming.[5][8][9] Impurities can adsorb to the surface of potential crystal nuclei and inhibit their growth.[10][11]
-
High Energy Barrier for Nucleation: Sometimes, even in a supersaturated state, the system lacks the energy to form the initial stable crystal nuclei. This is often described as a wide metastable zone.[5]
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the salts.[5] Be cautious not to over-concentrate, which can lead to "oiling out" (see Problem 2).
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can act as nucleation sites.[5]
-
Seeding: If available, add a few seed crystals of the desired pure diastereomeric salt to the cooled, supersaturated solution. This provides a template for crystal growth.
-
-
Utilize an Anti-Solvent: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to the solution.[6] This reduces the overall solubility of the salts and can effectively induce precipitation. The anti-solvent should be miscible with the primary solvent.
-
Perform a Solvent Screen: The most robust solution is to identify a better solvent system. A systematic screening process is the most effective approach to finding a solvent that provides a good balance of solubility for high yield and selectivity for high purity.[5][6]
Problem 2: Product is "Oiling Out"
Q: My product is separating as a liquid (oiling out) instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common problem in crystallization and can be caused by:
-
High Supersaturation: The solution is too concentrated, causing the salt to crash out of solution faster than it can form an ordered crystal lattice.
-
Low Melting Point: The melting point of the diastereomeric salt (or a solvate) is lower than the temperature of the crystallization experiment.
-
Inappropriate Solvent: The chosen solvent may favor a liquid-liquid phase separation over a solid-liquid separation for your specific compound.
-
Add More Solvent: If oiling occurs upon cooling, gently heat the mixture to redissolve the oil and then add more of the same solvent to reduce the concentration before attempting to cool again.[5]
-
Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solid formation.[5]
-
Change the Solvent System: This is often the most effective solution. A different solvent, particularly a less polar one, might disrupt the interactions leading to oil formation and instead promote proper crystallization.[5]
-
Slower Cooling Rate: A very slow, controlled cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice, which can prevent the rapid separation that leads to oiling.
Problem 3: Low Diastereomeric Excess (d.e.)
Q: My isolated crystals have a low diastereomeric excess (d.e.), indicating poor separation. How can I improve the enantiopurity?
A: A low d.e. means that the undesired diastereomer has co-precipitated with the desired, less soluble diastereomer.[5] This is the most critical issue in a resolution, as the primary goal is separation. The causes are almost always related to the thermodynamics and kinetics of the chosen system.
-
Poor Solvent Selectivity: The fundamental issue is often a solvent system where the solubilities of the two diastereomers are too similar.[4][5] The efficiency of the separation is directly related to the solubility difference between the diastereomeric salt pair.
-
Crystallization Occurred Too Quickly: Rapid cooling or high supersaturation can trap the more soluble diastereomer in the growing crystal lattice before thermodynamic equilibrium can be established.
-
Solid Solution Formation: In some cases, the two diastereomers are miscible in the solid state, forming a solid solution rather than distinct crystals, which makes separation by simple crystallization very difficult.[12]
-
Systematic Solvent Screening: This is the most crucial experiment to optimize a resolution. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[5]
| Solvent Class | Example Solvents | Polarity | Characteristics |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Protic, good for dissolving salts. |
| Ketones | Acetone, MEK | Medium | Aprotic, versatile. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Aprotic, good for inducing crystallization. |
| Ethers | THF, MTBE | Low-Medium | Aprotic, can be used as anti-solvents. |
| Hydrocarbons | Toluene, Heptane | Low | Aprotic, often used as anti-solvents. |
-
Optimize the Cooling Profile: Employ a slow, linear cooling ramp. Allow the solution to stir at the final temperature for an extended period (several hours to overnight) to allow the system to reach equilibrium. This process, known as Ostwald ripening, allows poorly formed crystals containing impurities (including the wrong diastereomer) to redissolve and recrystallize correctly.
-
Recrystallization: Purify the isolated crystals by performing one or more recrystallizations from a suitable solvent system. This is a standard method for improving the purity of any crystalline solid.
-
Use a Ternary Phase Diagram: For advanced optimization, constructing a ternary phase diagram (representing the two diastereomeric salts and the solvent) can provide a deep understanding of the solid-liquid equilibrium and guide the design of an optimal crystallization process.[4][7]
-
Preparation: In separate small vials, dissolve equal, small amounts of the diastereomeric salt mixture in a range of different solvents (or solvent mixtures) with heating until a clear solution is obtained. Use a consistent concentration across all vials.
-
Crystallization: Allow all vials to cool slowly to room temperature, and then cool further in an ice bath. Observe which vials produce a crystalline precipitate.
-
Analysis: Carefully collect a sample of the supernatant (mother liquor) from each vial that produced crystals.
-
Quantification: Analyze the supernatant samples by a chiral method (e.g., chiral HPLC) to determine the concentration of each diastereomer remaining in the solution.
-
Selection: The solvent that shows the largest difference in concentration between the two diastereomers in the supernatant is the most promising candidate for achieving a high d.e. in the solid phase.[5]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
- 11. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Selection for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Crystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the crystallization of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. The goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of crystallizing this compound?
The primary goal is purification and isolation of the compound in a solid form with desired physical properties. As an amine hydrochloride salt, this compound is likely an active pharmaceutical ingredient (API) or a key intermediate.[1] The crystalline form is critical as it dictates several downstream properties, including:
-
Purity: The crystallization process effectively removes impurities that are soluble in the mother liquor or insoluble in the hot solvent.
-
Stability: A well-defined, stable crystalline form prevents degradation and ensures a longer shelf life.[2]
-
Bioavailability: For APIs, properties like solubility and dissolution rate are governed by the crystal form, directly impacting how the drug is absorbed in the body.[3]
-
Manufacturability: Crystal properties such as shape (habit), size, and flowability are crucial for efficient filtration, drying, and formulation into a final dosage form.[4][5]
Q2: What are the ideal characteristics of a solvent for this compound?
For an amine hydrochloride, which is a salt, polar solvents are the primary candidates.[6] The ideal solvent should exhibit a steep solubility curve with respect to temperature. This means it should:
-
Dissolve the compound completely at an elevated temperature (e.g., near the solvent's boiling point).
-
Exhibit very low solubility for the compound at low temperatures (e.g., 0-5 °C) to maximize yield upon cooling.
-
Either not dissolve impurities at all or keep them fully dissolved even at low temperatures.
-
Be chemically inert , not reacting with the compound.
-
Be volatile enough to be easily removed from the final crystals during drying.
-
Possess a boiling point below the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[7]
Q3: How does solvent choice influence the final crystal properties?
The solvent is not merely a medium for dissolution; it actively directs the crystallization process. Different solvents can lead to different outcomes:
-
Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with unique physical properties.[2][8] The choice of solvent, along with factors like cooling rate and supersaturation, can determine which polymorph is formed.[9] The most thermodynamically stable polymorph is generally desired for consistency and stability.[2]
-
Crystal Habit: The external shape of a crystal is its habit (e.g., needles, plates, prisms). The solvent interacts differently with the various faces of a growing crystal, either inhibiting or promoting growth in specific directions.[4][5][10] This can significantly impact filtration and powder flow. For instance, needle-like crystals often filter poorly compared to more equant (cubic or prismatic) crystals.[11]
-
Solvate Formation: Sometimes, solvent molecules can become incorporated into the crystal lattice, forming a "solvate".[2] If water is the solvent, it is called a hydrate. This changes the compound's physical properties and must be carefully characterized.
Q4: What is the difference between single-solvent and anti-solvent crystallization?
Single-Solvent Crystallization is the classic method where the crude compound is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, causing the purified compound to crystallize.[6] This works best when a solvent with a steep solubility-temperature profile is found.
Anti-Solvent Crystallization is a powerful technique used when a suitable single solvent cannot be identified.[12][13] The process involves:
-
Dissolving the compound in a "good" solvent in which it is highly soluble.
-
Slowly adding a miscible "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[14] This method offers excellent control over supersaturation and particle size.[13][15]
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol provides a structured approach to identifying a suitable solvent system.
Objective: To identify promising single solvents or solvent/anti-solvent pairs for crystallization.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
-
A selection of candidate solvents (see Table 1)
Procedure:
-
Initial Solubility Test:
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, up to ~1 mL.
-
Observe: Note solvents in which the compound is freely soluble (poor candidates for single-solvent method) and those in which it is insoluble (potential anti-solvents or candidates for heating).
-
-
Hot Solubility Test:
-
Take the tubes where the compound was sparingly soluble or insoluble at room temperature.
-
Gently heat the tubes in a water bath or on a heating block towards the solvent's boiling point.
-
Continue adding the same solvent in small portions until the solid just dissolves. Record the approximate volume.
-
Observe: A good single solvent will dissolve the compound completely upon heating.
-
-
Cooling & Crystallization Test:
-
Remove the hot, clear solutions from the heat and allow them to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the test tube with a glass rod to induce nucleation.
-
Once at room temperature, place the tubes in an ice bath for 15-20 minutes.
-
Observe: Note the quantity and quality of the crystals formed. An ideal solvent will produce a high yield of well-defined crystals.
-
The following table provides key parameters for common laboratory solvents to guide your selection.
| Solvent | Class | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | Polar Protic | 100 | 10.2 | 80.1 | High polarity, good for salts. Risk of hydrate formation. |
| Methanol | Polar Protic | 65 | 5.1 | 33.0 | Good solvent for amine salts. |
| Ethanol | Polar Protic | 78 | 4.3 | 24.5 | Excellent, less toxic choice. Often used in mixtures with water.[6] |
| Isopropanol (IPA) | Polar Protic | 82 | 3.9 | 19.9 | A very common and effective crystallization solvent.[16] |
| Acetonitrile | Polar Aprotic | 82 | 5.8 | 37.5 | Can be effective, worth screening. |
| Ethyl Acetate | Polar Aprotic | 77 | 4.4 | 6.0 | Often used as an anti-solvent or for less polar salts. |
| Toluene | Non-polar | 111 | 2.4 | 2.4 | Likely to be an anti-solvent.[6] |
| Diethyl Ether | Non-polar | 35 | 2.8 | 4.3 | Common anti-solvent, highly volatile. |
The following diagram illustrates the logical flow for selecting an appropriate solvent system.
Caption: A systematic workflow for selecting a crystallization solvent system.
Troubleshooting Guide
Problem 1: "Oiling Out" or Liquid-Liquid Phase Separation
Symptom: Instead of solid crystals, an immiscible liquid (oil) separates from the solution upon cooling. This is problematic because the oil traps impurities and rarely solidifies into a pure crystalline form.[7]
Probable Causes & Solutions:
-
Cause: The solution is too supersaturated, often from cooling too quickly. The kinetics favor rapid phase separation over the slower, more ordered process of crystal lattice formation.[17]
-
Cause: The melting point of the impure compound is lower than the temperature at which it starts to come out of solution.[7] Impurities often cause significant melting point depression.
-
Solution 1 (Dilution): As above, add more solvent. This lowers the saturation temperature, ensuring the solution temperature is below the compound's melting point when crystallization begins.[7]
-
Solution 2 (Seeding): Add a few seed crystals of the pure compound once the solution has cooled slightly but before oiling out occurs. Seeding provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation.[17]
-
-
Cause: The solvent choice is poor. The solute-solvent interactions are not conducive to forming a stable crystal lattice.[17]
-
Solution: Change the solvent system. If using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol.[19] Alternatively, switch to an anti-solvent method, which provides more precise control over the generation of supersaturation.
-
Caption: A decision tree for systematically troubleshooting an oiling out event.
Problem 2: No Crystals Form or Very Low Yield
Symptom: After cooling, the solution remains clear, or only a negligible amount of solid is recovered.
Probable Causes & Solutions:
-
Cause: The solution is not sufficiently saturated; too much solvent was used during the dissolution step.
-
Solution: Reheat the solution and carefully evaporate some of the solvent using a gentle stream of nitrogen or by boiling it off. Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.[7]
-
-
Cause: Nucleation has not occurred. Crystallization requires an initial nucleus to grow upon.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a surface for nucleation.
-
Solution 2 (Seeding): Add a single, small crystal of the pure compound to the cooled solution. If available, this is the most reliable method to induce crystallization.[9]
-
-
Cause: The compound is simply too soluble in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent choice. The solvent is not suitable. If the compound is very soluble in a particular solvent, consider using that solvent as the "good" solvent in an anti-solvent crystallization protocol.
-
Problem 3: Inconsistent Crystal Form (Polymorphism)
Symptom: Different batches of crystallization produce crystals with different appearances, melting points, or analytical signatures (e.g., XRPD, DSC), indicating the formation of different polymorphs.
Probable Causes & Solutions:
-
Cause: Minor variations in crystallization conditions (e.g., cooling rate, final temperature, agitation, solvent purity) are leading to the formation of different polymorphs.[2] One form may be kinetically favored (forms faster), while another is thermodynamically favored (more stable).[9]
-
Solution: Implement strict control over all crystallization parameters. Document and maintain the exact cooling profile, stirring rate, and temperature for every batch. Seeding the solution with the desired polymorph can be a robust way to ensure the consistent formation of that specific form.[9]
-
-
Cause: The relationship between the different polymorphs and the solvent system is not understood.
-
Solution: Conduct a polymorph screen. This involves crystallizing the compound under a wide range of conditions (different solvents, cooling rates, etc.) to intentionally produce different forms. Each form should then be characterized to identify the most stable and desirable one for development.
-
References
- 1. chembk.com [chembk.com]
- 2. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijcea.org [ijcea.org]
- 15. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. brainly.com [brainly.com]
- 19. reddit.com [reddit.com]
preventing oiling out during the resolution of amines with 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
Technical Support Center: Chiral Resolution of Amines
Topic: Preventing "Oiling Out" During the Diastereomeric Salt Crystallization of 1-(4-Methoxyphenyl)propan-1-amine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chiral resolution of amines, specifically focusing on the common issue of "oiling out." As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the principles governing crystallization, enabling you to troubleshoot effectively and develop robust, scalable resolution processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding oiling out during the resolution of 1-(4-Methoxyphenyl)propan-1-amine.
Q1: What is "oiling out" in the context of diastereomeric salt formation?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a supersaturated solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] In the context of resolving 1-(4-Methoxyphenyl)propan-1-amine, instead of obtaining crystals of the desired diastereomeric salt (e.g., with a resolving agent like tartaric acid), you observe the formation of a dense, often viscous, liquid layer or emulsion. This oil is a solute-rich liquid that is immiscible with the bulk solvent.[2]
Q2: Why is oiling out a significant problem for my chiral resolution?
A2: Oiling out is detrimental to the success of a chiral resolution for several critical reasons:
-
Poor Purification: The liquid oil phase is an excellent solvent for impurities, including the undesired diastereomer. These impurities become entrapped when the oil eventually solidifies, leading to low diastereomeric excess (d.e.) and poor overall purity.[2][3]
-
Amorphous Product: The oil often solidifies into a non-crystalline, amorphous glass or gum. This material is typically difficult to filter, dry, and handle in subsequent processing steps.[2]
-
Low Yield and Poor Selectivity: The formation of an oil is an indiscriminate process that prevents the selective, ordered crystallization of the less soluble diastereomer. This leads to poor separation efficiency and low yields of the target enantiomer.[2]
Q3: What are the primary causes of oiling out?
A3: Oiling out is fundamentally a kinetic issue driven by excessively high supersaturation.[1] When the concentration of the diastereomeric salt in the solution far exceeds its solubility limit, the system may find it easier to form a disordered, solute-rich liquid than an ordered crystal lattice. Key contributing factors include:
-
Rapid Cooling: Drastic temperature reduction (e.g., placing a warm flask directly into an ice bath) generates supersaturation too quickly, not allowing time for orderly nucleation and crystal growth.[2]
-
Inappropriate Solvent Choice: The solvent system is critical. A solvent in which the diastereomeric salts are too soluble may require very low temperatures to induce crystallization, increasing viscosity and hindering molecular arrangement. Conversely, a poor solvent can lead to precipitation before a stable salt is even formed. The ideal solvent exhibits a significant difference in solubility between the two diastereomeric salts.[4][5]
-
High Solute Concentration: Beginning with a solution that is too concentrated increases the likelihood of crossing the threshold into the labile zone where oiling out is favored.[2][4]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process, acting as inhibitors for nucleation and promoting the separation of a liquid phase instead.[3][6]
Q4: My starting material is 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Could the hydrochloride salt be the issue?
A4: Yes, this is a crucial point. Chiral resolution via diastereomeric salt formation requires the reaction between a free amine and a chiral acid (or a free acid and a chiral amine). Your starting material, being a hydrochloride salt, already has its basic amine functionality protonated. You must first convert the hydrochloride salt back to the free base before attempting the resolution with a chiral acid like L-(+)-tartaric acid.
Protocol: Conversion of Amine Hydrochloride to Free Base
-
Dissolve the this compound in water.
-
Add a stoichiometric excess (e.g., 1.1 equivalents) of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) while stirring.
-
Extract the liberated free amine into an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine, which can then be used for the resolution.
Part 2: Systematic Troubleshooting Guide
When you observe an oiling out event, a systematic approach is key to diagnosing and solving the issue. The following guide provides a logical workflow.
My experiment has "oiled out." What should I do?
The immediate goal is to return the system to a single, clear liquid phase from which you can attempt a more controlled crystallization.
Step 1: Re-dissolve the Oil Place the flask back on the heat source and add more of the primary ("good") solvent in small portions until the oil completely re-dissolves, resulting in a clear, homogeneous solution.[7][8] This action reduces the supersaturation to zero and allows you to restart the crystallization process under more controlled conditions.
Step 2: Follow a Controlled Cooling Protocol Rapid cooling is the most common culprit.[2] Instead of ambient cooling or using an ice bath, implement a slow and controlled cooling ramp.
-
Insulate the flask by wrapping it in glass wool or placing it in a large Dewar flask.
-
Use a programmable heating mantle or a temperature-controlled bath to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). This allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over oiling out.[2]
Step 3: Consider Seeding If slow cooling alone does not yield crystals, seeding is a powerful technique to bypass the kinetic barrier of primary nucleation.
-
Once the solution has cooled to just below the saturation temperature (it should still be clear), add a few microscopic crystals of the desired diastereomeric salt (if available).
-
These "seed" crystals provide a pre-formed template for solute molecules to deposit onto, promoting growth over the formation of new, potentially unstable nuclei or oil.[1][7]
Step 4: Re-evaluate the Solvent System If controlled cooling and seeding fail, the solvent system itself is likely sub-optimal.
-
Is the solvent appropriate? The polarity and hydrogen bonding capability of the solvent must be well-matched to the diastereomeric salts. A systematic solvent screen is the most effective way to identify a better system.[4][5]
-
Consider a co-solvent or anti-solvent. Adding a miscible "anti-solvent" (in which the salt is less soluble) very slowly to the solution at a slightly elevated temperature can be an effective way to induce crystallization by gently reducing solubility.[5]
The following diagram outlines this systematic troubleshooting workflow.
Part 3: Foundational Principles - Understanding and Controlling Supersaturation
"Oiling out" and crystallization are two competing outcomes from a supersaturated solution. Your success depends on guiding the system toward the desired thermodynamic endpoint (a stable crystal) while avoiding the kinetically favored but undesirable one (an unstable oil).
The Role of Supersaturation Supersaturation is the essential driving force for any crystallization.[9] It is achieved when the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature. The phase diagram for a crystallizing system can be divided into three main regions:
-
Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization is impossible.
-
Metastable Zone: The solution is supersaturated, but spontaneous nucleation is unlikely. In this zone, existing crystals (like seeds) will grow. This is the ideal zone for controlled crystallization.
-
Labile (Unstable) Zone: Supersaturation is very high. Spontaneous nucleation occurs rapidly. If the kinetic barrier to form an ordered lattice is too high (due to viscosity, impurities, or molecular complexity), the system will relieve this high supersaturation by forming a disordered liquid phase—it oils out.[1]
The key to preventing oiling out is to generate supersaturation slowly so that the system can operate within the metastable zone, allowing time for orderly crystal nucleation and growth.[2][9]
The diagram below illustrates this concept. The goal is to follow the "Controlled Cooling" path, which maximizes time in the metastable zone, rather than the "Rapid Cooling" path, which quickly enters the labile zone where oiling out occurs.
References
Technical Support Center: Optimizing the Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the chiral resolution of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of temperature in achieving high enantiomeric purity and yield for this valuable chiral amine.
Introduction
The successful resolution of racemic this compound into its constituent enantiomers is a pivotal step in the synthesis of many pharmacologically active molecules. The efficiency of this separation, whether through enzymatic kinetic resolution or classical diastereomeric salt crystallization, is profoundly influenced by temperature. This parameter governs reaction rates, enzyme selectivity, and the differential solubility of diastereomeric salts, making its precise control essential for optimal outcomes. This guide will provide both theoretical understanding and practical, field-proven protocols to help you navigate the complexities of temperature effects on this specific resolution.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the resolution of this compound, with a focus on temperature-related solutions.
Q1: My enzymatic kinetic resolution is showing low enantiomeric excess (e.e.). How can I improve it by adjusting the temperature?
A1: Low enantiomeric excess in an enzymatic resolution can stem from several factors, with temperature being a primary one. For lipase-catalyzed reactions, such as with Candida antarctica lipase B (CALB), temperature has a dual effect. Increasing the temperature generally increases the reaction rate, but it can also decrease the enzyme's enantioselectivity. Conversely, lowering the temperature often enhances enantioselectivity, albeit at the cost of a slower reaction.
-
Troubleshooting Steps:
-
Establish a Baseline: First, ensure your baseline experiment (e.g., at room temperature or a literature-reported temperature for a similar substrate) is reproducible.
-
Systematic Temperature Screening: Perform a systematic screen of temperatures. A good starting range for many lipases is between 30°C and 60°C. For instance, in the dynamic kinetic resolution of the structurally similar 1-(4-methoxyphenyl)ethylamine, a temperature of 70°C was found to be effective.
-
Consider Lower Temperatures: If high e.e. is the primary goal and reaction time is less critical, explore lower temperatures (e.g., 10°C to 25°C).
-
Monitor Conversion: It is crucial to monitor the reaction to approximately 50% conversion for kinetic resolutions, as proceeding further will decrease the enantiomeric excess of the remaining starting material.
-
Q2: The yield of my desired enantiomer from diastereomeric salt crystallization is poor. How does temperature play a role?
A2: In diastereomeric salt crystallization, the yield is directly related to the solubility difference between the two diastereomeric salts at a given temperature. The goal is to find a temperature at which the desired diastereomer is significantly less soluble than the other, allowing it to selectively crystallize out of solution.
-
Troubleshooting Steps:
-
Solubility Curve Determination: If possible, determine the solubility curves of both diastereomeric salts in your chosen solvent system at various temperatures. This will reveal the optimal temperature range for crystallization where the solubility difference is maximized.
-
Controlled Cooling Profile: The rate of cooling can significantly impact crystal formation and purity. A slow, controlled cooling profile often yields larger, purer crystals. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, reducing both yield and enantiomeric purity.
-
Equilibration Time: Ensure you allow sufficient time at the final crystallization temperature for the system to reach equilibrium. In some cases, what appears to be low yield is simply incomplete crystallization. Conversely, extended crystallization times can sometimes lead to the crystallization of the more soluble diastereomer, especially if the system is kinetically controlled.
-
Q3: My lipase appears to be inactive or has low activity. Could temperature be the cause?
A3: Yes, temperature can significantly impact lipase activity. Each enzyme has an optimal temperature range for activity.
-
Troubleshooting Steps:
-
Check the Optimal Temperature Range: Most commercial lipases, like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), have an optimal temperature range, often between 40°C and 60°C. Temperatures above this range can lead to denaturation and irreversible loss of activity.
-
Acclimatize the Enzyme: Before adding the enzyme to the reaction mixture, ensure all components are at the desired reaction temperature.
-
Consider Enzyme Stability: If you are running the reaction at elevated temperatures for extended periods, the enzyme may lose activity over time. Monitor the reaction progress and consider adding fresh enzyme if the reaction stalls.
-
Q4: During diastereomeric salt crystallization, I'm observing oiling out instead of crystal formation. What temperature adjustments can I make?
A4: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal. This is often temperature-dependent.
-
Troubleshooting Steps:
-
Increase the Crystallization Temperature: Oiling out often happens when the solution is supersaturated at a temperature below the melting point of the solvated salt. Try starting the crystallization from a more dilute solution or at a slightly higher temperature.
-
Slow Cooling: Employ a very slow cooling rate to give the molecules sufficient time to arrange into a crystal lattice rather than forming an amorphous oil.
-
Solvent Selection: The choice of solvent is critical. If temperature adjustments are not effective, you may need to screen for a different solvent system in which the diastereomeric salt has a more favorable solubility profile.
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the resolution of this compound.
Protocol 1: Enzymatic Kinetic Resolution via N-Acylation
This protocol is based on established methods for the kinetic resolution of primary amines using Candida antarctica lipase B (CALB).
Materials:
-
Racemic this compound
-
Anhydrous base (e.g., triethylamine)
-
Acylating agent (e.g., isopropyl acetate, ethyl methoxyacetate)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, MTBE)
-
Standard laboratory glassware and magnetic stirrer with heating/cooling capabilities
Procedure:
-
Free-Basing the Amine: In a round-bottom flask, dissolve the racemic this compound in a suitable solvent. Add a slight excess of an anhydrous base (e.g., 1.1 equivalents of triethylamine) to liberate the free amine. Stir for 30 minutes at room temperature.
-
Reaction Setup: To the solution of the free amine, add the acylating agent (0.5-0.6 equivalents).
-
Temperature Equilibration: Place the reaction vessel in a temperature-controlled bath set to the desired temperature (e.g., start with 40°C). Allow the solution to equilibrate.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20 mg per mmol of amine).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by taking aliquots at regular intervals (e.g., every 1-2 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up and Purification: The unreacted amine and the acylated product can be separated by standard methods such as column chromatography or acid-base extraction.
-
Characterization: Determine the enantiomeric excess of the recovered amine and the product amide using chiral HPLC or GC.
Protocol 2: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for chiral resolution via diastereomeric salt formation.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-mandelic acid, (R,R)-di-p-toluoyl-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
-
Jacketed reaction vessel with controlled heating and cooling
Procedure:
-
Dissolution: In the jacketed reaction vessel, dissolve the racemic this compound and the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent at an elevated temperature (e.g., 60-70°C) until a clear solution is obtained.
-
Controlled Cooling: Program the circulator to cool the solution slowly and linearly to the desired crystallization temperature. A typical cooling rate is 5-10°C per hour.
-
Seeding (Optional but Recommended): Once the solution becomes slightly turbid or reaches a predetermined temperature, add a small amount of seed crystals of the desired diastereomeric salt to induce crystallization.
-
Crystallization and Maturation: Hold the mixture at the final crystallization temperature for a period of time (e.g., 2-12 hours) with gentle stirring to allow the crystallization to complete and the system to equilibrate.
-
Isolation: Filter the crystalline salt and wash it with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the recovered amine by chiral HPLC or GC.
Data Presentation
The following table summarizes representative data for the effect of temperature on the enzymatic kinetic resolution of a structurally similar amine, 1-phenylethylamine, using Candida antarctica lipase B. This data can serve as a starting point for the optimization of the resolution of 1-(4-Methoxyphenyl)propan-1-amine.
Table 1: Effect of Temperature on the Kinetic Resolution of 1-Phenylethylamine
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of Amide (%) | Enantioselectivity (E) |
| 30 | 45 | >99 | >200 |
| 40 | 48 | >99 | >200 |
| 50 | 50 | 98 | 150 |
| 60 | 51 | 95 | 80 |
Data is illustrative and based on typical results reported in the literature for similar systems.
Visualizations
Experimental Workflows
Caption: Workflow for Temperature-Optimized Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Crystallization with Temperature Control.
Technical Support Center: Optimizing Chiral Resolution of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the resolution of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing the diastereomeric salt resolution of this key chiral intermediate. Here, we move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your process with confidence.
Section 1: Foundational Concepts - The "Why" Behind Stoichiometry
This section addresses the fundamental principles governing this chemical resolution, providing the necessary context for the troubleshooting and optimization guides that follow.
Q1: What is chiral resolution, and why is it essential for 1-(4-Methoxyphenyl)propan-1-amine?
A: 1-(4-Methoxyphenyl)propan-1-amine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((S)- and (R)-forms). In pharmaceutical applications, it is common for one enantiomer to possess the desired therapeutic activity while the other may be less active, inactive, or even cause undesirable side effects. Therefore, separating the racemic mixture (a 50:50 mix of both enantiomers) into its pure enantiomeric forms is a critical step. This separation process is known as chiral resolution.[1][2] The most common and industrially scalable method for this is through the formation of diastereomeric salts.[3][4]
Q2: How does diastereomeric salt formation enable the separation of enantiomers?
A: Enantiomers have identical physical properties (e.g., solubility, melting point), making them impossible to separate by standard techniques like recrystallization.[2] To overcome this, we react the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid like a derivative of tartaric acid.[5][6] This acid-base reaction forms two diastereomeric salts.[1]
For example:
-
(R)-Amine + (R,R)-Tartaric Acid → (R,R)-Diastereomeric Salt
-
(S)-Amine + (R,R)-Tartaric Acid → (S,R,R)-Diastereomeric Salt
Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[5][7] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer preferentially crystallizes out of the solution.[1][8]
Q3: Why is the stoichiometry of the resolving agent so critical for effective resolution?
A: Stoichiometry—the molar ratio of the resolving agent to the racemic amine—is arguably the most critical parameter to optimize. It directly controls the yield and the enantiomeric excess (e.e.) of the final product.[9] An incorrect stoichiometry can lead to several problems:
-
Low Yield: If too little resolving agent is used, a significant portion of the target enantiomer may remain in the solution.
-
Low Enantiomeric Excess (e.e.): If too much resolving agent is used, it can cause the more soluble, undesired diastereomeric salt to co-precipitate, contaminating the product and reducing its enantiomeric purity.[9]
-
Complex Equilibria: The molar ratio influences the complex chemical equilibria in solution between the free amines, the resolving agent, and the various diastereomeric salts that can form.[10]
Often, the optimal stoichiometry is not a 1:1 ratio. Using a sub-stoichiometric amount (e.g., 0.5 molar equivalents) of the resolving agent is a common and highly effective strategy. This is because it provides just enough of the agent to precipitate the less soluble salt, leaving the more soluble diastereomer in the mother liquor, thereby maximizing the enantiomeric purity of the crystallized product.[1][8]
Section 2: Core Protocol & Stoichiometric Starting Points
This section provides a robust, baseline protocol for the resolution of racemic this compound. The values provided in the subsequent table are recommended starting points for optimization.
Experimental Protocol: Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable reaction vessel, dissolve the racemic 1-(4-Methoxyphenyl)propan-1-amine (1.0 equivalent) in the chosen solvent (e.g., methanol or an ethanol/water mixture). In a separate flask, dissolve the chiral resolving agent (see table below for starting stoichiometry) in a minimal amount of the same warm solvent.[1][11]
-
Mixing: Slowly add the resolving agent solution to the stirred amine solution at a controlled temperature (e.g., 50-60°C) to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal yield, the flask can be further cooled in an ice bath or refrigerator for a defined period (e.g., 2-4 hours).[8]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[8]
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Liberation of the Free Amine: Suspend the dried salt in water and add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). This neutralizes the resolving agent and liberates the free, enantiomerically enriched amine.[5][8]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times (e.g., 3x).
-
Final Isolation & Analysis: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine. Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC.[12]
Table 1: Recommended Starting Conditions for Resolution
| Parameter | Recommended Starting Point | Rationale & Notes |
| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid (DBTA) or (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) | These are commercially available and have a proven track record for resolving primary amines.[5][8] Their rigid structures often lead to well-defined crystalline salts. |
| Stoichiometry | 0.5 - 0.6 molar equivalents of resolving agent per 1.0 equivalent of racemic amine. | Starting with a sub-stoichiometric amount is a standard strategy to maximize the e.e. of the initial crystalline product by minimizing co-precipitation of the more soluble diastereomer.[1][8] |
| Solvent System | Methanol, Ethanol, or Isopropanol. Sometimes aqueous mixtures (e.g., 95:5 Ethanol:Water) are effective. | The solvent choice is critical as it dictates the absolute and relative solubilities of the diastereomeric salts.[7][13] A screening of solvents is highly recommended. |
| Temperature | Dissolution at 50-60°C, followed by slow cooling to room temperature, then 0-5°C. | The cooling profile directly impacts crystal growth and purity. Slow cooling is crucial to avoid trapping impurities and the undesired diastereomer. |
Section 3: Troubleshooting Guide - When Things Go Wrong
This section is structured to directly address common issues encountered during the resolution process.
Problem Area 1: Low Yield of the Desired Diastereomer
Q: My final yield of the resolved amine is well below the theoretical maximum of 50%. What are the likely causes related to stoichiometry?
A: While a perfect resolution yields a maximum of 50% of one enantiomer, yields are often lower.[14] If your yield is unexpectedly low, consider these points:
-
Sub-optimal Stoichiometry: Your resolving agent-to-amine ratio may be too low, leaving a significant amount of the desired enantiomer in the mother liquor. A systematic increase in the stoichiometry (e.g., from 0.5 to 0.6 to 0.7 equivalents) while monitoring both yield and e.e. is a logical next step.
-
Solubility Issues: The desired diastereomeric salt may have a higher-than-expected solubility in your chosen solvent. This prevents it from precipitating effectively. A solvent screen is necessary to find a system where the desired salt is sparingly soluble.[12]
-
Premature Isolation: The crystallization process may not have reached equilibrium. Ensure you are allowing sufficient time at each temperature stage for the maximum amount of the less soluble salt to crystallize.
Q: Instead of crystals, my reaction mixture is "oiling out." How can I fix this?
A: "Oiling out" occurs when the diastereomeric salt comes out of solution as a liquid phase rather than a solid crystal lattice. This is detrimental to purification.
-
Cause: This is often due to the salt's melting point being lower than the crystallization temperature, or very high solubility. It can also be caused by impurities.
-
Solutions:
-
Dilute the Solution: Add more solvent to reduce the concentration, which can sometimes favor crystallization over oiling.
-
Change the Solvent: Switch to a solvent system where the salt is less soluble.
-
Lower the Temperature Slowly: A very slow, controlled cooling ramp can provide the thermodynamic conditions necessary for crystal lattice formation.
-
Seeding: If you have a small amount of the crystalline desired salt, adding a "seed crystal" can initiate the crystallization process.[8]
-
Problem Area 2: Poor Enantiomeric Excess (e.e.)
Q: The enantiomeric excess (e.e.) of my resolved amine is below 95%. What is the first thing to check?
A: An e.e. below 95% indicates that the undesired diastereomeric salt is co-precipitating with your target salt.[9]
-
Check Stoichiometry: The most common cause is an excess of the resolving agent. A ratio higher than the optimum will "force" the more soluble diastereomer out of solution. Your first action should be to systematically decrease the molar equivalents of the resolving agent (e.g., from 0.7 to 0.6 to 0.5 eq).
-
Optimize Cooling Profile: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Implement a slower, more controlled cooling process.
-
Solvent Choice: The difference in solubility (ΔSolubility) between the two diastereomers may be too small in your current solvent. An ideal solvent will maximize this difference.[7][9] You may need to screen for a new solvent system.
Section 4: Advanced Optimization Workflow
Effective resolution requires a systematic approach. The following workflow illustrates how to methodically optimize the key variables, with stoichiometry at its core.
Diagram 1: Workflow for Stoichiometry Optimization
Caption: A systematic workflow for optimizing resolution stoichiometry.
Diagram 2: Relationship Between Stoichiometry and Purity
Caption: The influence of stoichiometry on product phase composition.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
challenges in the recovery of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride from mother liquor
Technical Support Center: Recovery of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for optimizing the recovery of this compound from mother liquor. This resource is designed for researchers, chemists, and drug development professionals who aim to maximize yield and purity in their synthetic processes. Recovering material from the mother liquor is a critical step for improving process efficiency and economy.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles.
Troubleshooting Guide: Common Recovery Challenges
This section addresses the most common issues encountered when attempting to isolate a second crop of this compound from the mother liquor.
Core Problem 1: Low or No Crystal Yield
Symptom: After cooling the mother liquor, very few or no crystals form.
This is often the most frustrating challenge, typically stemming from sub-optimal saturation levels or the presence of crystallization inhibitors.[3]
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| Excess Solvent / Insufficient Supersaturation | The mother liquor, while saturated at the initial, higher temperature, may not be sufficiently supersaturated at the reduced temperature to induce nucleation and crystal growth. The concentration of the target compound is below its solubility limit at the cooling temperature.[3] | Concentrate the Mother Liquor. The most direct way to achieve supersaturation is to remove a portion of the solvent. |
| Presence of Solubilizing Impurities | Impurities generated during the reaction can sometimes increase the solubility of the desired product in the solvent system, effectively preventing it from crystallizing even at lower temperatures.[4] | Employ an Anti-Solvent or Change Solvent System. If simple concentration fails, an anti-solvent can be used to reduce the product's solubility. |
| Incorrect pH | As an amine salt, the protonated hydrochloride form is crucial for crystallization. If the pH of the mother liquor has drifted towards neutral or basic, the compound may be deprotonating to the free amine. The free amine is typically more soluble in organic solvents and is often an oil.[5][6][7] | Verify and Adjust pH. The pH of the mother liquor should be distinctly acidic. |
Experimental Protocol: Inducing Crystallization from Mother Liquor
-
Concentration: Transfer the mother liquor to a round-bottom flask. Using a rotary evaporator or gentle heating under a nitrogen stream, reduce the solvent volume by 25-50%.
-
Initiate Cooling: Remove from heat and allow the flask to cool slowly towards room temperature on a benchtop. Rapid cooling can lead to oiling out or the formation of very fine, impure crystals.[8]
-
Induce Nucleation (if necessary):
-
Seed Crystal: Add a single, small crystal of pure this compound. This provides a template for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Complete Cooling: Once the solution reaches room temperature, place it in an ice-water bath (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the "second crop" crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Core Problem 2: Product Separates as an Oil ("Oiling Out")
Symptom: Instead of forming solid crystals, a viscous liquid or oil separates from the solution upon cooling.
"Oiling out" is a common phenomenon in amine crystallization, occurring when the solute separates from a highly supersaturated solution at a temperature above its melting point or as a liquid phase due to kinetic factors.[9]
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Degree of Supersaturation | The solution is too concentrated. The solute comes out of solution so rapidly that it doesn't have time to organize into a crystal lattice.[9] | Re-heat the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of fresh, warm solvent to reduce the saturation level. Then, attempt to cool slowly again.[3] |
| Rapid Cooling Rate | Cooling the solution too quickly shocks the system, favoring the kinetically faster process of liquid-liquid phase separation over the thermodynamically favored but slower process of crystallization.[8] | Allow the solution to cool to room temperature on the benchtop for several hours before transferring it to a cold bath. Insulating the flask can further slow the cooling rate. |
| Presence of Impurities | Impurities can depress the melting point of the product-solvent mixture, making it more likely to separate as a liquid. | Consider a purification step. If the oil is isolated, it can be redissolved in a minimal amount of a suitable solvent and passed through a short plug of silica or treated with activated charcoal to remove colored impurities before re-attempting crystallization.[10] |
Workflow for Troubleshooting Recovery Issues
Caption: Troubleshooting workflow for recovering product from mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recovering an amine hydrochloride like this?
A1: The ideal system is a balance. You need a solvent (or solvent mixture) in which the compound is soluble at higher temperatures but sparingly soluble at lower temperatures.
-
Single Solvents: Alcohols like isopropanol or ethanol are often good starting points for amine hydrochlorides.[10] They offer moderate polarity to dissolve the salt when hot.
-
Mixed Solvents (Solvent/Anti-Solvent): This is a powerful technique. You dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, water) and then slowly add a "poor" solvent or anti-solvent (e.g., diethyl ether, ethyl acetate, acetone) in which the hydrochloride salt is insoluble, until turbidity (cloudiness) appears.[10] Re-heating to clarify and then cooling slowly can yield high-quality crystals. The key is finding a miscible solvent pair that gives you a wide solubility differential with temperature.
Q2: How critical is pH control during the recovery process?
A2: It is absolutely critical. The crystallization of this compound relies on it being in its protonated salt form. The equilibrium is:
R-NH2 (free amine, often an oil, more soluble) + HCl ⇌ R-NH3+Cl- (hydrochloride salt, crystalline solid)
If the pH of the mother liquor is not sufficiently acidic, this equilibrium can shift to the left, favoring the free amine.[6] This not only prevents crystallization of the desired salt but can also lead to the "oiling out" issue discussed earlier. Always ensure your mother liquor is acidic before attempting recovery. If needed, a few drops of concentrated HCl or a solution of HCl in a compatible solvent (like isopropanol or ether) can be added.[7]
Q3: My recovered crystals are discolored. What causes this and how can I fix it?
A3: Discoloration in amine compounds often arises from the oxidation of small impurities or the amine itself.[7][11] Since the mother liquor concentrates impurities from the initial reaction, the second crop is more susceptible to this.
Purification Protocol:
-
Redissolve: Dissolve the discolored crystals in the minimum amount of a suitable hot solvent.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Activated charcoal has a high surface area and adsorbs large, colored impurity molecules.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
Recrystallize: Collect the hot, decolorized filtrate and allow it to cool slowly as you would for a normal crystallization.
Q4: What are the best analytical methods to confirm the purity of my recovered material?
A4: Relying on a single method can be misleading. Using orthogonal techniques is the best practice.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment. It separates the main compound from impurities, and the area percentage of the main peak provides a quantitative measure of purity (e.g., >99%).[4]
-
Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation. For purity, quantitative NMR (qNMR) can be used, where the integrals of your compound's peaks are compared to those of a certified internal standard of known concentration. This method is absolute and can detect non-UV active impurities that HPLC might miss.[12]
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Overall Recovery and Purification Strategy
Caption: A strategic workflow for recovering and purifying the target compound.
References
- 1. swissmedic.ch [swissmedic.ch]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Diastereomeric Salts
Welcome to the technical support center for the resolution of 1-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of its diastereomeric salts. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating enantiomers of 1-(4-Methoxyphenyl)propan-1-amine using diastereomeric salt formation?
The separation of enantiomers, which have identical physical properties, is a significant challenge.[1][2] The classical and industrially scalable method to achieve this is through their conversion into diastereomeric salts.[3][4][5] This is accomplished by reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid.[3][6] The resulting salts are diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and crystal structure.[1][4] This difference in solubility is the key to their separation via fractional crystallization.[3][6] The less soluble diastereomeric salt will preferentially crystallize from a chosen solvent, leaving the more soluble diastereomer in the mother liquor.[3] Once separated, the enantiomerically pure amine can be recovered by treating the salt with a base.[3]
Q2: How do I select an appropriate chiral resolving agent for 1-(4-Methoxyphenyl)propan-1-amine?
The choice of a resolving agent is critical for a successful resolution.[7] An ideal resolving agent should:
-
Be enantiomerically pure.[8]
-
Readily form stable, crystalline salts with the amine.[8]
-
Result in diastereomeric salts with a significant difference in solubility in a common solvent.[8]
-
Be readily available and preferably recoverable for reuse.[8][9]
Commonly used chiral resolving agents for primary amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[3][10] For instance, tartaric acid is a versatile, cost-effective, and well-documented resolving agent for primary amines.[3] It is often a good starting point for screening. A systematic screening of several resolving agents is the most effective approach to identify the one that provides the best separation for your specific amine.[7]
Q3: What is the importance of solvent selection in the crystallization of these diastereomeric salts?
The solvent plays a pivotal role in the success of a diastereomeric resolution as it directly influences the solubility of the two diastereomeric salts.[8][11] An ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[7][11] The choice of solvent can affect the yield, diastereomeric excess (d.e.), and crystal morphology.[11] A systematic solvent screening using a range of solvents with varying polarities (e.g., alcohols, ketones, esters) is highly recommended.[11][12] Mixed solvent systems, often comprising a "solvent" and an "anti-solvent," can offer greater flexibility in fine-tuning solubility.[12]
Q4: How can I determine the diastereomeric excess (d.e.) of my purified salt?
Accurately determining the diastereomeric excess is crucial for assessing the success of the resolution. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The diastereomeric salts can often be analyzed directly, or the amine can be liberated and analyzed on a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent, such as Mosher's acid, can convert the enantiomers into diastereomers with distinct signals in the NMR spectrum, allowing for quantification.[13] More advanced NMR techniques can also be used to determine the ratio of diastereomers directly.[14]
-
Optical Rotation: While a simple method, it is less accurate for determining the precise diastereomeric excess unless a reference value for the pure diastereomer is known. It is more commonly used to confirm that the resolution is proceeding in the right direction.
Troubleshooting Guide
Issue 1: No Crystals are Forming
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent System | The chosen solvent may be too effective at dissolving both diastereomeric salts.[12] A systematic solvent screening is necessary to find a system with differential solubility.[7][12] |
| Concentration is Too Low | The solution may be undersaturated. Carefully evaporate some of the solvent to increase the concentration. |
| Metastable Zone is Too Wide | The energy barrier for nucleation is too high. Try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the desired diastereomer if available.[12] |
| Sub-optimal Temperature | The crystallization temperature might be too high. Try slowly cooling the solution to a lower temperature. |
Issue 2: The Product is "Oiling Out" Instead of Crystallizing
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid.[12] This can happen if the salt's melting point is lower than the crystallization temperature or if the concentration is too high.[12]
| Potential Cause | Troubleshooting Steps |
| High Concentration | Add more solvent to lower the concentration.[12] |
| Crystallization Temperature is Too High | Lower the crystallization temperature, as it may be above the melting point of the salt.[12] |
| Inappropriate Solvent | A different solvent system may be required. A less polar solvent might favor crystallization over oiling out.[12] |
Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
A low diastereomeric excess indicates poor separation of the two diastereomers.[12]
| Potential Cause | Troubleshooting Steps |
| Poor Solvent Choice | The solvent system is not providing sufficient differentiation in solubility. A thorough solvent screening is the most effective way to optimize selectivity.[8][12] |
| Cooling Rate is Too Fast | A rapid cooling rate can lead to the co-precipitation of the more soluble diastereomer. A slower, controlled cooling profile can enhance selectivity.[12] |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic amine can impact the d.e.[7][12] While a 1:1 ratio is a common starting point, optimization may be necessary. |
| Insufficient Purification | A single crystallization may not be enough to achieve high d.e. Perform one or more recrystallizations of the obtained salt to enhance its purity.[12] |
Issue 4: Low Yield of the Desired Diastereomeric Salt
| Potential Cause | Troubleshooting Steps |
| High Solubility of the Desired Salt | The desired diastereomer may be too soluble in the chosen solvent.[12] Consider using an anti-solvent to reduce its solubility and increase the yield.[11] |
| Co-precipitation of the Undesired Diastereomer | If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, reducing the yield of the pure desired salt.[12] A different solvent system is needed to improve selectivity.[12] |
| Sub-optimal Temperature Profile | The final crystallization temperature might be too high, leaving a significant amount of the desired salt in the solution.[12] Try cooling to a lower temperature or for a longer duration. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a generalized starting point and will likely require optimization for 1-(4-Methoxyphenyl)propan-1-amine.
Materials:
-
Racemic 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
-
Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
-
Base (e.g., sodium hydroxide solution)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic amine hydrochloride in a minimal amount of the chosen solvent, heating gently if necessary. In a separate flask, dissolve one molar equivalent of the chiral resolving agent in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in a cold bath.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Analyze the diastereomeric excess of the crystalline material and the mother liquor using a suitable analytical technique like chiral HPLC.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent and an aqueous basic solution.[6] Stir until the salt has completely dissolved and partitioned between the two phases.[6]
-
Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent. Evaporate the solvent to yield the enantiomerically enriched amine.[6]
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yields.
Diagram of Diastereomeric Salt Resolution
Caption: Diastereomeric salt resolution workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance the Enantiomeric Purity of Resolved Amines
Welcome to the Technical Support Center for chiral amine resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enhancement of enantiomeric purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing the enantiomeric purity of a resolved amine?
Enhancing the enantiomeric purity of a resolved amine relies on exploiting the different physical properties of diastereomers. When a racemic amine is reacted with a chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed.[1][2][3][4] These diastereomers are not mirror images and thus have different solubilities, melting points, and other physical characteristics.[3] The primary strategy is to leverage these differences, most commonly solubility, to selectively isolate one diastereomer, thereby enriching the desired enantiomer of the amine.
Q2: What are the most common methods for improving the enantiomeric excess (ee) of my resolved amine?
The most prevalent and effective methods include:
-
Recrystallization: This is the cornerstone of classical resolution. By carefully selecting a solvent system where one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized, leaving the more soluble one in the mother liquor.[5] Multiple recrystallization steps can be performed to achieve higher purity.[6]
-
Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) can separate enantiomers directly or as diastereomeric derivatives.[7][8][9][10] This is often used for analytical determination of enantiomeric excess but can also be applied on a preparative scale.
-
Kinetic Resolution: This method involves the use of an enzyme or a chiral catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.[11][12]
Q3: How do I choose the right resolving agent for my amine?
The selection of a suitable resolving agent is critical and often empirical. Commonly used chiral acids for resolving racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1][13] The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a practical solvent. It is common to screen several resolving agents to find the most effective one for a particular amine.[2]
Q4: Can the choice of solvent affect which enantiomer crystallizes?
Yes, in a phenomenon known as "chirality switching," the choice of solvent can sometimes reverse the relative solubilities of the diastereomeric salts, causing the opposite enantiomer's salt to crystallize.[5][14] This highlights the critical role of the solvent in the resolution process and the importance of a thorough solvent screening.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) After a Single Crystallization
Symptoms: The enantiomeric excess of the amine, after liberation from the crystallized diastereomeric salt, is significantly lower than desired.
Root Causes & Solutions:
-
Poor Solubility Difference Between Diastereomeric Salts: The fundamental requirement for effective resolution by crystallization is a substantial difference in the solubility of the two diastereomeric salts.[15][16] If the solubilities are too similar, the undesired diastereomer will co-precipitate, leading to low enantiomeric excess.
-
Suboptimal Crystallization Conditions: The rate of cooling and the final crystallization temperature can significantly impact the selectivity of the crystallization.
-
Incorrect Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the diastereomeric excess.
-
Solution: Experiment with different molar ratios of the resolving agent. While a 1:1 ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the initially crystallized salt.
-
| Parameter | Potential Impact on Enantiomeric Excess | Recommended Action |
| Solvent Choice | High | Perform a comprehensive solvent screen with solvents of varying polarities.[5] |
| Cooling Rate | Medium | Implement a slow, controlled cooling profile.[17] |
| Resolving Agent Stoichiometry | Medium | Optimize the molar ratio of the resolving agent to the racemic amine.[17] |
Issue 2: My Product is "Oiling Out" Instead of Crystallizing
Symptoms: Instead of forming solid crystals, the diastereomeric salt separates from the solution as a liquid phase.
Root Causes & Solutions:
-
High Solute Concentration: The concentration of the diastereomeric salts in the solution may be too high, leading to precipitation as a supersaturated liquid.
-
Solution: Add more of the primary solvent to dilute the solution.[17]
-
-
Crystallization Temperature is Above the Salt's Melting Point: If the melting point of the diastereomeric salt is lower than the temperature at which crystallization is attempted, it will separate as an oil.
-
Solution: Lower the crystallization temperature.[17]
-
-
Inappropriate Solvent System: The chosen solvent may not be conducive to crystal lattice formation.
-
Solution: Experiment with a different solvent system. Sometimes a less polar solvent can promote crystallization over oiling out.[17]
-
Issue 3: Low Yield of the Desired Enantiomer
Symptoms: The amount of the desired, enantiomerically enriched amine recovered is below the theoretical maximum of 50%.
Root Causes & Solutions:
-
High Solubility of the Desired Diastereomeric Salt: Even the "less soluble" diastereomer will have some solubility in the chosen solvent, leading to material loss in the mother liquor.
-
Solution: Employ an "anti-solvent" to reduce the solubility of the desired salt.[5] An anti-solvent is a solvent in which the salt is poorly soluble and is added gradually to the solution to induce precipitation.
-
-
Co-precipitation of the Undesired Diastereomer: As mentioned in Issue 1, if the solubilities are too similar, the yield of the pure desired salt will be compromised.
-
Solution: Re-optimize the solvent system to enhance the solubility difference.
-
-
Exceeding the 50% Theoretical Yield: To obtain a yield greater than 50% for the desired enantiomer, the unwanted enantiomer must be racemized and recycled back into the resolution process.[18][19] This is often referred to as a "Resolution-Racemization-Recycle" (RRR) strategy and is crucial for industrial-scale applications.[18]
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Diastereomeric Salt Crystallization
-
Preparation: In a series of small vials, dissolve a fixed amount of the racemic amine and the chosen chiral resolving agent in a minimal amount of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
-
Observation: Observe the vials at room temperature and under cooling for the formation of crystals. Note any differences in the amount of precipitate.
-
Analysis: Isolate the crystals from each vial by filtration. Liberate the free amine by treatment with a base (e.g., NaOH solution).[20]
-
Purity Determination: Determine the enantiomeric excess of the recovered amine from each solvent system using an appropriate analytical method such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.[21][22][23]
-
Selection: Choose the solvent system that provides the highest enantiomeric excess for further optimization.
Protocol 2: Recrystallization for Enantiomeric Enrichment
-
Dissolution: Dissolve the diastereomeric salt (obtained from the initial resolution) in the minimum amount of a hot, suitable solvent (identified from the solvent screening).
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[20]
-
Analysis: Liberate a small sample of the amine and determine its enantiomeric excess.
-
Iteration: Repeat the recrystallization process until the desired enantiomeric purity is achieved or no further improvement is observed.
Visualizations
Caption: Workflow for classical resolution of amines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Reactions
Welcome to the technical support center for the synthesis and purification of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, a process often achieved through the reductive amination of 4-methoxyphenylpropan-1-one.
Issue 1: Low Yield of the Desired Amine
Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily incomplete reaction or side reactions. Here’s a breakdown of potential causes and corrective actions:
-
Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[1][2] This equilibrium-driven reaction can be hindered by the presence of water.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine, improving the overall yield.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Common reducing agents for this reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[1][3]
-
Solution:
-
Sodium Borohydride (NaBH₄): While cost-effective, it can also reduce the starting ketone. Add NaBH₄ portion-wise at a controlled temperature (e.g., 0-5 °C) after allowing sufficient time for imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and selectively reduces the imine in the presence of the ketone.[3] However, it is toxic and requires careful handling in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel is an effective method.[4][5] Ensure the catalyst is active and the system is properly purged with hydrogen.
-
-
-
Side Reactions: Over-alkylation can occur where the newly formed primary amine reacts with another molecule of the ketone, leading to a secondary amine impurity and consuming the desired product.[6]
-
Solution: Using a molar excess of the ammonia source can help to minimize this side reaction.
-
Issue 2: Presence of Unreacted 4-Methoxyphenylpropan-1-one
Question: My final product is contaminated with the starting ketone, 4-methoxyphenylpropan-1-one. How can I remove it?
Answer:
Residual starting material is a common issue. Its presence indicates an incomplete reaction.
-
Probable Cause: Insufficient reaction time, inadequate amount of reducing agent, or poor quality of reagents.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress and ensure the disappearance of the starting ketone.
-
Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants. A slight excess of the amine source and reducing agent may be necessary.
-
Purification: If the reaction has gone to completion as much as possible, the unreacted ketone can be removed during workup.
-
Acid-Base Extraction: This is a highly effective method. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral ketone remains in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[7]
-
Column Chromatography: While possible, it can be challenging due to the basic nature of the amine potentially interacting with the silica gel.[7][8] If this method is chosen, it is often better to protect the amine (e.g., as a Boc-carbamate) before chromatography.
-
-
Issue 3: Formation of Secondary Amine Impurity
Question: I've identified a significant secondary amine impurity, N-[1-(4-methoxyphenyl)propyl]-1-(4-methoxyphenyl)propan-1-amine, in my product. How is this forming and how can I prevent it?
Answer:
This impurity arises from the reaction of the newly formed primary amine product with the starting ketone, followed by reduction.
-
Mechanism of Formation:
-
The desired primary amine acts as a nucleophile and attacks a molecule of the starting ketone, 4-methoxyphenylpropan-1-one.
-
This forms a new imine, which is then reduced to the secondary amine.
-
-
Prevention Strategies:
-
Molar Ratio Adjustment: Use a significant excess of the ammonia source relative to the ketone. This increases the probability of the ketone reacting with ammonia rather than the product amine.
-
Slow Addition of Ketone: Adding the ketone slowly to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the ketone, disfavoring the formation of the secondary amine.
-
Issue 4: Presence of Diastereomers
Question: My product is a mixture of diastereomers. How can I separate them or control the stereoselectivity of the reaction?
Answer:
The formation of a new chiral center at the benzylic carbon during the reduction of the imine can lead to diastereomers if a chiral amine is used as a reactant or if a chiral auxiliary is employed.
-
Control and Separation:
-
Chiral Auxiliary: The use of a chiral auxiliary, such as (R)-(+)-α-methylbenzylamine, can induce diastereoselectivity in the reduction step.[9] The resulting diastereomeric secondary amines can often be separated by chromatography or crystallization. Subsequent hydrogenolysis can then cleave the auxiliary to yield the desired enantiomerically enriched primary amine.[9]
-
Diastereomeric Salt Resolution: If you have a racemic mixture of the final amine, you can resolve the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[10][11] The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10] The desired enantiomer can then be liberated by treatment with a base.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the reductive amination of 4-methoxyphenylpropan-1-one.[1][6] This one-pot reaction involves the condensation of the ketone with an ammonia source (like ammonia or ammonium acetate) to form an imine intermediate, which is then reduced in situ to the corresponding primary amine.[1] The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
Q2: What analytical techniques are best for assessing the purity of my product?
A combination of techniques is recommended for a comprehensive purity assessment:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of purity and detection of impurities. Chiral HPLC can be used to determine enantiomeric excess.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and by-products by their mass spectra.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the desired product and identification of major impurities. ¹H and ¹³C NMR are standard. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Q3: How should I properly store this compound?
It should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation.[13]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety measures are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or toxic substances like sodium cyanoborohydride.
-
Handling of Reagents: Be cautious with corrosive reagents like hydrochloric acid and reactive reducing agents like sodium borohydride.
III. Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolve the crude reaction mixture in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer containing the amine hydrochloride into a clean flask.
-
Wash the organic layer with another portion of 1M HCl (aq) and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated free amine with three portions of DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring until precipitation is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield the final hydrochloride salt.
IV. Visual Diagrams
Caption: Formation pathway of the secondary amine impurity.
Caption: Decision tree for troubleshooting common synthesis issues.
V. References
-
Kłosiński, A., & Zuba, D. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 107-116. --INVALID-LINK--
-
Reddy, et al. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents. WO2015159170A2. --INVALID-LINK--
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. --INVALID-LINK--
-
CN102199098B. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents. --INVALID-LINK--
-
Advanced ChemBlocks. (n.d.). (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride. --INVALID-LINK--
-
BOC Sciences. (n.d.). Analytical Services for Purity Determination. --INVALID-LINK--
-
WO2005021521A1. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents. --INVALID-LINK--
-
(n.d.). III Analytical Methods. Japan International Cooperation Agency. --INVALID-LINK--
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. --INVALID-LINK--
-
Casale, J. F., & Hays, P. A. (2011). Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. Journal of forensic sciences, 56(4), 951-968. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. --INVALID-LINK--
-
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. --INVALID-LINK--
-
PubChem. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. --INVALID-LINK--
-
Kunalan, V., Nic Daeid, N., & Kerr, W. J. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 853-863. --INVALID-LINK--
-
OpenStax. (2023). 24.6 Synthesis of Amines. In Organic Chemistry. --INVALID-LINK--
-
Hovhannisyan, A. A., et al. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmaceutical Chemistry Journal, 57(1), 1-6. --INVALID-LINK--
-
WO2006030017A1. (n.d.). Synthesis of amine stereoisomers. Google Patents. --INVALID-LINK--
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--
-
Cody, J. T., & Schwarz, G. A. (2017). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 62(5), 1249-1256. --INVALID-LINK--
-
US2377511A. (n.d.). Purification of amine reaction mixtures. Google Patents. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Preparation of Amines. --INVALID-LINK--
-
Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. YouTube. --INVALID-LINK--
-
Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 73, 201. --INVALID-LINK--
-
EP0838448B1. (n.d.). Process for the separation of a mixture of enantiomers. Google Patents. --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 5. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 6. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 10. EP0838448B1 - Process for the separation of a mixture of enantiomers - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Evaluating 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Against Industry Standards
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture is a critical and often challenging step. The biological activity of chiral molecules can be highly stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Classical resolution by diastereomeric salt formation remains a cornerstone technique for large-scale enantiomeric purification due to its scalability and cost-effectiveness.[2][3] This method relies on the use of an enantiomerically pure chiral resolving agent to convert the racemic mixture into a pair of diastereomeric salts with different physical properties, such as solubility, allowing for their separation.[4]
This guide provides an in-depth technical comparison of several chiral resolving agents for the resolution of racemic carboxylic acids, with a special focus on 1-(4-Methoxyphenyl)propan-1-amine hydrochloride and its analogues against established industry standards such as (R)-1-phenylethylamine, (-)-brucine, (-)-ephedrine, and tartaric acid. We will delve into the mechanistic underpinnings of each agent, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in the selection of the most efficient resolving agent for their specific needs.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this classical resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties in an achiral environment, into a pair of diastereomers with distinct physical characteristics. When a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different solubilities in a given solvent system, enabling the separation of one diastereomer by fractional crystallization.[5] Subsequently, the purified diastereomeric salt is treated with an acid or base to liberate the desired enantiomer of the carboxylic acid and recover the resolving agent.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
In Focus: 1-(4-Methoxyphenyl)propan-1-amine and its Analogs
While not as extensively documented in peer-reviewed literature as other classical resolving agents, 1-(4-Methoxyphenyl)propan-1-amine and its close analog, 1-(4-methoxyphenyl)ethylamine, have found utility in specialized applications, particularly noted in patent literature.[6] The presence of the methoxy group on the phenyl ring can influence the electronic and steric properties of the amine, potentially leading to enhanced diastereomeric discrimination for certain classes of carboxylic acids.
Mechanism of Action: The primary amine group of this compound acts as a Brønsted-Lowry base, reacting with a racemic carboxylic acid to form a pair of diastereomeric ammonium carboxylate salts. The chiral center on the amine, in conjunction with the steric bulk of the methoxyphenylpropyl group, creates a unique chiral environment that leads to differential packing in the crystal lattice of the resulting salts, thereby influencing their solubility.
Representative Experimental Protocol: Resolution of a Racemic Carboxylic Acid
The following protocol is a generalized procedure and may require optimization for specific substrates.
Part A: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve one molar equivalent of the racemic carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of (S)-(-)-1-(4-methoxyphenyl)ethylamine in the same solvent, heating gently if necessary.[6] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the precipitated salt.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.
Part B: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution: Suspend the crystalline diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise until the pH of the solution is acidic (pH 1-2), leading to the precipitation of the free carboxylic acid.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Part C: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
Established Chiral Resolving Agents: A Comparative Overview
The selection of a chiral resolving agent is often a combination of empirical screening and rational design based on the structures of the racemate and the agent. Below is a comparison of several widely used chiral amines for the resolution of carboxylic acids.
(R)-1-Phenylethylamine
A versatile and widely used resolving agent due to its commercial availability and effectiveness for a broad range of acidic compounds.[2]
-
Advantages: Readily available, relatively inexpensive, and has a proven track record for resolving a wide variety of carboxylic acids.
-
Disadvantages: May not be effective for all substrates, and optimization of solvent and temperature is often required.
(-)-Brucine
A naturally occurring alkaloid that has been historically used for the resolution of acidic compounds.[4][7]
-
Advantages: Its rigid, complex structure can provide excellent chiral recognition for certain molecules.
-
Disadvantages: It is highly toxic and can be more expensive than synthetic resolving agents. Its use is becoming less common due to safety concerns.
(-)-Ephedrine
Another naturally occurring alkaloid with a hydroxyl group that can participate in hydrogen bonding, offering a different mode of interaction with the substrate.[8][9]
-
Advantages: The presence of both an amine and a hydroxyl group can lead to strong and specific interactions, resulting in efficient resolution.
-
Disadvantages: As a natural product, its availability and cost can fluctuate. It is also a controlled substance in many regions.
Quantitative Comparison of Chiral Resolving Agents
The efficiency of a chiral resolving agent is highly dependent on the specific racemic compound being resolved, as well as the experimental conditions. The following table provides a summary of representative data from the literature for the resolution of various racemic carboxylic acids.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) | Reference |
| Mandelic Acid | (R)-1-Phenylethylamine | Ethanol | 75 | >95 | [2] |
| Ibuprofen | (-)-Brucine | Acetonitrile/Methanol | - | High (qualitative) | [7] |
| Racemic Ephedrine | (2R,3R)-DBTA·Na | Water | 92.5 | ~100 | [9] |
| N-methylamphetamine | (2R,3R)-DBTA | Supercritical CO₂ | - | 82.5 | [10] |
| 2-Chloromandelic acid | (R)-N-benzyl-α-PEA | - | High | High | [2] |
Experimental Workflows and Structural Representations
The following diagrams illustrate the chemical structures of the discussed resolving agents and a generalized experimental workflow for chiral resolution.
Caption: Chemical structures of selected chiral resolving agents.
Conclusion and Future Perspectives
The choice of a chiral resolving agent remains a critical, and often empirical, step in the synthesis of enantiomerically pure compounds.[5] While established agents like (R)-1-phenylethylamine, (-)-brucine, and (-)-ephedrine have a proven track record with substantial supporting data, the exploration of novel resolving agents such as this compound is an ongoing field of research. The structural modifications in these newer agents can offer unique steric and electronic properties that may lead to superior resolution efficiencies for specific classes of compounds.
For researchers and drug development professionals, a systematic screening of a diverse set of resolving agents, coupled with the optimization of crystallization conditions, is the most effective strategy for identifying the optimal resolution process. This guide provides a foundational understanding of the principles and practical aspects of chiral resolution by diastereomeric salt formation and serves as a starting point for the rational selection of resolving agents. Further research into less common resolving agents like this compound is warranted to fully elucidate their potential and expand the toolbox for efficient chiral separations.
References
- 1. PubChemLite - 1-(4-methoxyphenyl)propan-1-amine (C10H15NO) [pubchemlite.lcsb.uni.lu]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 7. Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enantiomeric Excess Determination for 1-(4-Methoxyphenyl)propan-1-amine hydrochloride: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral drug development and quality control. The therapeutic efficacy of a chiral molecule often resides in a single enantiomer, while its counterpart may be inactive or, in some cases, induce adverse effects. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
We will focus on the validation of these methods for a specific chiral primary amine, 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a common structural motif in medicinal chemistry. This guide moves beyond simple protocol recitation to explain the rationale behind experimental choices, grounding every step in established scientific principles and regulatory standards to ensure a self-validating and trustworthy analytical framework.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is the gold standard for enantiomeric purity determination, offering unparalleled resolution and sensitivity. The technique relies on the physical separation of enantiomers through their differential interactions with a chiral stationary phase (CSP).
Principle of Enantioseparation
The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to one enantiomer being retained longer on the column than the other, resulting in two distinct peaks in the chromatogram. The ratio of the peak areas directly corresponds to the enantiomeric ratio of the sample. For primary amines like our target analyte, Pirkle-type or polysaccharide-based CSPs are often highly effective.[1]
Experimental Protocol: HPLC
This protocol is designed to achieve baseline separation of the enantiomers of 1-(4-Methoxyphenyl)propan-1-amine.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: (R,R) Whelk-O1 (Pirkle-type CSP), 250 x 4.6 mm, 5 µm particle size. This column is effective for resolving enantiomers of various amines.[2]
-
Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The apolar hexane is the main solvent, IPA acts as a polar modifier to control retention, and TFA is an acidic additive that improves peak shape by protonating the amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Protocol: HPLC (ICH Q2(R2) Framework)
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed.
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components. This is demonstrated by injecting a blank (mobile phase), the individual enantiomers (if available), and the racemic mixture. The chromatogram of the racemate should show two well-resolved peaks with no interference from the blank at their respective retention times.
-
Linearity and Range: A minimum of five concentrations of the minor enantiomer are prepared by spiking the major enantiomer. For instance, concentrations corresponding to 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% of the nominal sample concentration are analyzed. The peak area response is plotted against concentration, and the correlation coefficient (r²) should ideally be ≥0.999.[5]
-
Accuracy: Determined by analyzing samples of the major enantiomer spiked with known amounts of the minor enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target level). The percent recovery is calculated, with acceptance criteria typically between 90-110%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a sample spiked with the minor enantiomer at the 1% level. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 5%.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on different equipment. The RSD over this period should also meet acceptance criteria (e.g., ≤ 10%).[6]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3, and LOQ is where S/N = 10. The LOQ must be precise and accurate.[7] For chiral methods, the LOQ for the minor enantiomer is often around 0.1% of the major enantiomer's concentration.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) on the resolution between the enantiomers is evaluated. The resolution factor should remain >1.5 under all varied conditions.[5]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy offers a fundamentally different, yet powerful, approach for determining enantiomeric excess. Instead of physical separation, NMR distinguishes enantiomers by converting them into diastereomers in situ, which are inherently non-equivalent in the NMR spectrum and produce distinct signals. This method is often faster and consumes significantly less solvent.[8]
Principle of Enantiodiscrimination
For primary amines, a common and highly effective strategy is to use a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). A more modern approach involves the formation of a three-component assembly.[8][9] In this guide, we will utilize the Bull-James assembly, which involves the condensation of the primary amine with 2-formylphenylboronic acid and a chiral diol, such as (R)-BINOL. This reaction rapidly and quantitatively forms a pair of diastereomeric iminoboronate esters in the NMR tube.[9] The different spatial arrangements of these diastereomers cause specific protons to experience different magnetic environments, leading to separate, well-resolved signals in the ¹H NMR spectrum. The integral ratio of these distinct signals provides a direct measure of the enantiomeric excess.
Experimental Protocol: NMR
-
Reagents:
-
Host Solution: A solution of 2-formylphenylboronic acid (1.0 eq) and (R)-1,1'-bi-2-naphthol ((R)-BINOL) (1.0 eq) in a suitable deuterated solvent (e.g., CDCl₃).
-
Analyte Solution: The this compound sample, neutralized and dissolved in the same deuterated solvent.
-
-
Sample Preparation: In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of the analyte solution. It is important that the amine is in slight excess to ensure the reaction goes to completion and avoids kinetic resolution.[8]
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR spectrum.
-
Key Parameters: Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete T1 relaxation of all relevant nuclei, which is crucial for accurate integration and quantification.[10]
-
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals (I₁ and I₂) and calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100.
Validation Protocol: NMR
The validation of a quantitative NMR (qNMR) method follows similar principles to chromatography but is adapted for spectroscopy.[11]
-
Specificity/Selectivity: The method's ability to produce distinct, baseline-resolved signals for the two diastereomers in the presence of the analyte and reagents. This is confirmed by running spectra of the racemic amine, which should show two signals of equal integration, and ensuring no interfering signals from the reagents or impurities are present in the region of interest.
-
Linearity and Range: Prepare a series of samples with known, varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99). Measure the ee by NMR and plot the measured ee against the gravimetrically prepared ee. The plot should be linear with a slope close to 1 and an r² ≥ 0.99.
-
Accuracy: The accuracy is demonstrated by the linearity study. The difference between the measured ee and the prepared ee should be within an acceptable limit (e.g., ±2%).
-
Precision:
-
Repeatability: Prepare and analyze a single sample of a known enantiomeric ratio (e.g., 90:10) six times. The RSD of the calculated ee values should be low (e.g., ≤ 2%).
-
Intermediate Precision: Repeat the analysis on a different day or with a different operator to assess variability.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest enantiomeric ratio that can be determined with acceptable accuracy and precision. For NMR, this is often limited by the dynamic range and the ability to accurately integrate a very small peak next to a very large one. Typically, the minor enantiomer can be quantified down to the 1-2% level.
-
Robustness: Test the influence of slight variations in experimental conditions, such as the ratio of amine to host solution and temperature, on the measured ee. The results should remain consistent within the defined precision limits.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. dujps.com [dujps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Industrial Viability of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of industrial-scale chiral synthesis, the selection of an appropriate resolving agent or chiral building block is a critical decision point, balancing efficacy with economic viability. This guide provides an in-depth technical assessment of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine with significant potential in pharmaceutical and fine chemical manufacturing. Through a comparative analysis with established alternatives, supported by experimental principles and economic data, this document serves as a crucial resource for professionals navigating the complexities of asymmetric synthesis and chiral resolution. We will delve into the fundamental principles governing its application, present a framework for its economic evaluation, and provide detailed experimental protocols to validate its performance.
Introduction: The Critical Role of Chiral Amines in Industrial Synthesis
The majority of modern pharmaceuticals are chiral molecules, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] This reality places immense importance on the industrial production of enantiomerically pure compounds. Chiral amines, such as this compound, are pivotal in this endeavor, primarily serving two key functions:
-
Chiral Resolving Agents: Used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts with differing solubilities. This classical and robust method remains a cornerstone of industrial chiral separation.
-
Chiral Building Blocks: Incorporated directly into the molecular framework of a target molecule, introducing a specific stereocenter.
The economic and practical viability of any chiral amine in an industrial setting is contingent on a multitude of factors including its synthetic accessibility, cost, efficiency in inducing chirality, and the ease of recovery and recycling. This guide will dissect these factors for this compound, providing a comprehensive comparison with commonly employed alternatives.
Comparative Analysis of Chiral Amines
The industrial standard for chiral amine resolving agents has long been dominated by compounds like (R)- and (S)-1-phenylethylamine due to their proven efficacy and availability. This compound emerges as a structurally distinct alternative, with the methoxy and propyl substitutions offering potentially different steric and electronic properties that can influence the efficiency of diastereomeric salt formation.
Structural and Mechanistic Considerations
The efficacy of a chiral resolving agent is fundamentally dependent on its ability to form diastereomeric salts with a racemic acid that exhibit a significant difference in solubility in a given solvent system. This allows for the selective crystallization of one diastereomer, thereby enriching the desired enantiomer.
The key structural features of this compound that differentiate it from 1-phenylethylamine are:
-
The p-Methoxy Group: This electron-donating group can influence the electronic interactions within the crystal lattice of the diastereomeric salt, potentially impacting crystal packing and solubility.
-
The Propyl Group: Compared to the methyl group in 1-phenylethylamine, the larger propyl group introduces greater steric bulk, which can lead to more pronounced differences in the crystal packing of the two diastereomers.
These structural nuances suggest that this compound may offer advantages in the resolution of specific racemic acids where traditional resolving agents provide suboptimal separation.
Diagram 1: Comparison of Chiral Amine Structures
Caption: Structural comparison of the target compound and a common alternative.
Economic Viability Assessment
The industrial applicability of a chiral resolving agent is inextricably linked to its cost-effectiveness. This assessment considers not only the purchase price of the agent but also factors such as its efficiency (molar ratio required for resolution), and the potential for recovery and recycling.
Market Price Comparison
A direct comparison of market prices provides an initial economic snapshot. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.
| Resolving Agent | Supplier Example | Price (EUR) |
| (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | BLDpharm (via Lead Sciences) | €87.00 – €174.00 |
| (R)-(+)-1-Phenylethylamine | Biosynth | ~$199.38 for 100g |
| (S)-(-)-1-Phenylethylamine | TCI Chemicals | ~$47.00 for 25mL |
Note: Prices are for research-grade quantities and will differ for bulk industrial purchases. The provided prices are for illustrative purposes and were the listed prices at the time of this report.[2]
Cost-Performance Analysis
A more insightful economic evaluation involves a cost-performance analysis. This considers the amount of resolving agent required to achieve a certain level of enantiomeric excess (e.e.) for a specific racemic acid.
Hypothetical Scenario: Resolution of Racemic Ibuprofen
-
Yield of Diastereomeric Salt: The mass of the desired diastereomeric salt obtained.
-
Enantiomeric Excess (e.e.) of the Resolved Acid: The purity of the desired enantiomer after liberation from the salt.
-
Molar Ratio of Resolving Agent to Racemic Acid: The amount of resolving agent required.
An economically viable alternative would ideally require a lower molar ratio to achieve a comparable or higher yield and e.e., or have a significantly lower purchase price that offsets any performance disadvantages.
Experimental Protocols for Performance Validation
To objectively assess the performance of this compound against an alternative, a standardized experimental protocol is essential. The following outlines a general procedure for the chiral resolution of a racemic carboxylic acid.
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with heating.
-
Addition of Resolving Agent: Add an equimolar or sub-stoichiometric amount of the chiral amine resolving agent to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enriched Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enriched carboxylic acid.
-
Extraction and Purification: Extract the enriched acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the resolved acid using techniques such as chiral HPLC or polarimetry.
Diagram 2: Experimental Workflow for Chiral Resolution
Caption: A stepwise workflow for the chiral resolution of a racemic acid.
Conclusion and Future Outlook
This compound presents itself as a compelling, albeit less documented, alternative to conventional chiral resolving agents. Its unique structural features offer the potential for improved resolution efficiency for specific classes of racemic acids. The preliminary economic assessment suggests a competitive price point, warranting further investigation into its performance.
The path forward for validating the industrial viability of this compound is clear: direct, head-to-head experimental comparisons with established alternatives using industrially relevant racemic acids. The generation of such empirical data will be the ultimate determinant of its place in the industrial chemist's toolkit. This guide provides the foundational knowledge and experimental framework for conducting such a critical evaluation.
References
Purity Under Scrutiny: A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral molecules such as 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a substituted phenethylamine with significant potential in medicinal chemistry, a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth, objective comparison of critical analytical techniques for the purity assessment of this compound, supported by experimental insights and a robust cross-validation framework. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in selecting and validating analytical methodologies.
The Imperative of Purity for a Chiral Amine
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. Therefore, purity assessment must not only quantify the primary compound but also discern between its enantiomers and identify any process-related impurities or degradation products. This necessitates the use of highly selective and sensitive analytical techniques.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A more robust strategy involves the use of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. Cross-validation of these methods provides a high degree of confidence in the reported purity values. In this guide, we will explore and compare three workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For this compound, both reversed-phase and chiral HPLC methods are indispensable.
Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
A reversed-phase HPLC method can effectively separate the main component from its non-chiral impurities. The choice of a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol is a common starting point.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile
Chiral HPLC for Enantiomeric Purity
To resolve the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines.[1][2]
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Fragmentation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a primary amine like 1-(4-Methoxyphenyl)propan-1-amine, derivatization is often employed to improve its volatility and chromatographic behavior.
Impurity Profiling with GC-MS
GC-MS provides not only retention time data but also mass spectra, which act as a molecular fingerprint for each compound, allowing for confident identification of impurities.[3] Potential impurities could arise from starting materials, by-products of the synthesis, or degradation.[4]
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
Capillary Electrophoresis (CE): High Efficiency Separations
Capillary electrophoresis offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
Enantiomeric Separation by Chiral CE
The use of cyclodextrins as chiral selectors in the BGE is a common and effective strategy for the enantiomeric separation of amines.[5][6][7] The differential interaction of the enantiomers with the cyclodextrin cavity leads to differences in their electrophoretic mobility and thus, separation.
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic (50 mbar for 5 s)
-
Detection: UV at 214 nm
-
Sample Preparation: 0.5 mg/mL in water
Cross-Validation of Analytical Techniques: Building a Consensus on Purity
Cross-validation is the process of demonstrating that different analytical procedures are suitable for their intended purpose and yield comparable results.[8] This is a critical step in ensuring the reliability of purity data. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which includes assessing parameters like specificity, linearity, accuracy, and precision.[9]
A Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of HPLC, GC-MS, and CE for the purity assessment of this compound.
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of the performance of the three analytical techniques for the purity assessment of this compound.
| Parameter | HPLC (Reversed-Phase) | HPLC (Chiral) | GC-MS (Derivatized) | Capillary Electrophoresis (Chiral) |
| Primary Use | Achiral Purity, Impurity Profile | Enantiomeric Purity | Volatile Impurity ID & Quantification | Enantiomeric Purity (Orthogonal) |
| Specificity | High for achiral impurities | High for enantiomers | Very High (Mass Spec) | High for enantiomers |
| LOD/LOQ | ~0.01% / 0.03% | ~0.02% / 0.06% | ~0.005% / 0.015% | ~0.05% / 0.15% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 96-104% |
| Throughput | Moderate | Moderate to Low | High | High |
| Sample Prep | Simple | Simple | Derivatization required | Simple |
| Cost | Moderate | High (Chiral Column) | High | Low |
Discussion and Recommendations
The cross-validation of HPLC, GC-MS, and CE provides a comprehensive and trustworthy purity profile for this compound.
-
For routine quality control of achiral purity and known impurities, reversed-phase HPLC is the method of choice due to its robustness, precision, and moderate cost.
-
For the critical assessment of enantiomeric purity, both chiral HPLC and chiral CE are highly effective. Chiral HPLC is often preferred for its higher loading capacity, making it suitable for preparative separations, while chiral CE offers unparalleled efficiency and can be an excellent orthogonal method for confirmation.
-
GC-MS is indispensable for the identification of unknown volatile impurities and for detecting process-related impurities that may not be amenable to HPLC analysis. Its high sensitivity and the structural information provided by mass spectrometry are invaluable during process development and troubleshooting.
The relationship between these techniques in a comprehensive purity assessment strategy can be visualized as follows:
For an absolute determination of the main component's purity, Quantitative NMR (qNMR) should be considered. qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte.[10][11][12] This makes it a powerful tool for the certification of reference materials and for providing an orthogonal, highly accurate assay value to complement the chromatographic purity data.
Conclusion
The purity assessment of this compound is a multifaceted challenge that requires a well-thought-out analytical strategy. By employing a combination of orthogonal techniques—HPLC, GC-MS, and CE—and subjecting them to a rigorous cross-validation process, a high degree of confidence in the purity profile can be achieved. This comprehensive approach not only ensures compliance with regulatory expectations but also underpins the development of safe and effective medicines. The choice of which technique to use for routine analysis will depend on the specific needs of the laboratory, but the principles of orthogonality and cross-validation should always be at the forefront of any purity assessment strategy.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Separation of enantiomers of drugs by capillary electrophoresis. III. Beta-cyclodextrin as chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to para-Methoxyamphetamine (PMA): Applications, Limitations, and Research Alternatives
Introduction: Clarifying the Subject and its Notoriety
This guide provides a detailed technical overview of 1-(4-methoxyphenyl)propan-2-amine hydrochloride, a compound far more commonly known in scientific and forensic literature as para-methoxyamphetamine, or PMA.[1][2] While the user query specified "1-(4-Methoxyphenyl)propan-1-amine hydrochloride," the overwhelming body of research on psychoactive methoxy-substituted amphetamines addresses the propan-2-amine isomer, PMA. This compound is a designer drug of the amphetamine class, notorious for its high toxicity and its frequent, often dangerous, misrepresentation as MDMA (ecstasy) on illicit markets.[1][3][4]
PMA's journey from a chemical curiosity to a substance of significant public health concern provides a compelling case study in neuropharmacology and toxicology.[2] Unlike its more widely-known analogue MDMA, PMA does not produce the same euphoric or entactogenic effects, leading to a hazardous profile of adverse reactions.[1][3] This guide will dissect the pharmacological mechanisms of PMA, critically evaluate its limited applications in research, and compare its performance and safety profile against more viable alternatives, supported by experimental data.
Pharmacological Profile and Mechanism of Action
PMA exerts its primary effects on the central nervous system by interacting with monoamine neurotransmitter systems. Its mechanism is multifaceted and distinct from classic amphetamines or MDMA, which is crucial for understanding its unique and dangerous toxicological profile.
Primary Mechanisms of Action:
-
Selective Serotonin Releasing Agent (SSRA): PMA functions as a potent releaser of serotonin (5-HT).[1][5] However, it is considered less effective in this regard compared to MDMA.[1] One study in rats demonstrated that PMA significantly increases extracellular 5-HT levels at doses of 10 and 20 mg/kg.[6]
-
Monoamine Oxidase Inhibition (MAOI): A key feature distinguishing PMA is its potent, reversible inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is a critical enzyme responsible for the breakdown of serotonin and norepinephrine. By inhibiting this enzyme, PMA not only promotes the release of serotonin but also prevents its degradation, leading to a rapid and potentially dangerous accumulation of synaptic serotonin. This dual action is a primary contributor to its severe toxicity.
-
Weak Dopamine and Norepinephrine Effects: Compared to other amphetamines, PMA has weak effects on dopamine and norepinephrine transporters, contributing to its lack of significant stimulant and euphoric properties.[1]
This combination of potent serotonin release and MAO-A inhibition can lead to serotonin syndrome, a life-threatening condition characterized by autonomic dysfunction, neuromuscular excitation, and altered mental status.
Visualizing the Mechanism: PMA's Dual Action on the Serotonergic Synapse
The following diagram illustrates the dual mechanism of action of PMA, which leads to a significant increase in synaptic serotonin levels.
Caption: Dual action of PMA on the serotonergic synapse.
Applications in a Research Context
Due to its high toxicity and lack of therapeutic benefits, this compound has no accepted medical use and is classified as a Schedule I controlled substance in the United States.[5] Its application is therefore restricted to forensic and toxicological research.
-
Forensic Chemistry: PMA serves as a reference standard for the identification and quantification of the substance in seized illicit drug samples. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed for this purpose.[7]
-
Toxicology Studies: Research involving PMA focuses on understanding its toxic mechanisms, particularly the synergistic effects of serotonin release and MAO-A inhibition. Animal studies are conducted to investigate its effects on body temperature, cardiovascular function, and neurotransmitter levels to better inform emergency medical treatment of PMA overdose.[6][8]
-
Neuropharmacology Research: PMA is used as a tool to probe the function of the serotonin system. By comparing its effects to other serotonergic agents like MDMA and MDA, researchers can delineate the specific roles of serotonin release versus reuptake inhibition and MAO inhibition.[9][10]
Limitations and High-Risk Profile
The limitations of PMA are severe and are the primary reason for its notoriety. The risks associated with this compound far outweigh any potential for therapeutic application.
-
High Toxicity and Narrow Therapeutic Index: PMA is toxic at lower doses compared to MDMA.[3][4] The dose at which desired psychoactive effects might be felt is dangerously close to the dose that can cause life-threatening toxicity.
-
Delayed Onset of Action: The effects of PMA can take significantly longer to manifest compared to MDMA.[3][11] This often leads to users believing they have taken a weak dose of MDMA and "re-dosing," which can quickly lead to a fatal overdose.[4][12]
-
Severe Hyperthermia: A hallmark of PMA toxicity is a rapid and steep increase in body temperature (hyperthermia), which is a major cause of death in PMA-related fatalities.[1][3] PMA appears to activate the hypothalamus much more strongly than MDMA, leading to this dangerous effect.[1]
-
Cardiovascular Strain: PMA causes a potent increase in heart rate and blood pressure, which can be fatal, especially in individuals with pre-existing cardiovascular conditions.[3][8]
-
Unpredictable Effects: The effects of PMA are highly variable between individuals, with some being susceptible to fatal reactions at doses that might only mildly affect others.[1]
-
Lack of Euphoria: Unlike MDMA, PMA does not produce significant euphoric or entactogenic effects, often leading to an unpleasant experience characterized by intoxication, blurred vision, and nausea.[1][3]
Comparative Analysis: PMA vs. MDMA and MDA
The most relevant comparators for PMA are MDMA and MDA, as PMA is often sold as a substitute for MDMA.
| Feature | PMA (para-Methoxyamphetamine) | MDMA (3,4-Methylenedioxymethamphetamine) | MDA (3,4-Methylenedioxyamphetamine) |
| Primary Mechanism | Potent 5-HT Releaser & MAO-A Inhibitor[1] | Primarily a 5-HT, NE, and DA Releaser/Reuptake Inhibitor | Similar to MDMA, but with more pronounced hallucinogenic effects |
| Typical Onset (Oral) | Slow (can be >1 hour)[3][11] | Moderate (30-60 minutes) | Moderate (30-60 minutes) |
| Subjective Effects | Often unpleasant, intoxicating, mild hallucinogenic effects, low euphoria[1][3] | Euphoria, empathy, stimulation (entactogenic) | More stimulating and hallucinogenic than MDMA |
| Key Toxicities | Severe hyperthermia, rapid heart rate, serotonin syndrome[1][3][4] | Hyperthermia, hyponatremia, neurotoxicity with chronic use | Similar to MDMA, potential for higher neurotoxicity |
| Lethality | High risk of fatality at recreational doses[2][3] | Overdose is possible, but a wider safety margin than PMA | Higher toxicity than MDMA, lower than PMA |
Experimental Data: Neurotransmitter Release
A microdialysis study in rats provides quantitative data on the comparative effects of PMA, MDMA, and Methamphetamine (METH) on extracellular dopamine (DA) and serotonin (5-HT) levels in the caudate nucleus.
| Compound (Dose) | Peak % Increase in Extracellular DA | Peak % Increase in Extracellular 5-HT |
| PMA (20 mg/kg) | ~975% | ~350% |
| MDMA (20 mg/kg) | ~900% | ~575% |
| METH (2.5 mg/kg) | ~700% | No significant change |
| Data synthesized from a study by Zwartsen et al.[6] |
This data highlights that while high-dose PMA can induce a significant dopamine release, its serotonin-releasing efficacy is considerably lower than that of MDMA.[6]
Experimental Protocols
For researchers in forensic and toxicology labs, standardized protocols for the identification and quantification of PMA are essential.
Protocol 1: GC-MS Screening for PMA in Seized Tablets
Objective: To qualitatively identify the presence of PMA in a suspected illicit tablet.
Methodology:
-
Sample Preparation:
-
A portion of the tablet is crushed into a fine powder.
-
A small amount of the powder (approx. 1 mg) is dissolved in 1 mL of methanol.
-
The solution is vortexed and then centrifuged to pellet any insoluble binders.
-
The supernatant is transferred to an autosampler vial.
-
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
The retention time of any peaks in the sample chromatogram is compared to that of a certified PMA reference standard.
-
The mass spectrum of the peak of interest is compared to a library spectrum of PMA for confirmation.
-
Visualizing the Workflow: Analytical Identification of PMA
Caption: Workflow for the GC-MS identification of PMA.
Conclusion
1-(4-Methoxyphenyl)propan-2-amine hydrochloride (PMA) is a dangerous substance with a complex pharmacological profile that makes it unsuitable for any therapeutic or recreational use. Its primary utility is as a research and forensic tool to understand the risks of designer drugs and to aid in the identification of substances in overdose cases. The stark contrast between its high toxicity and low euphoric potential compared to alternatives like MDMA underscores the critical importance of accurate drug identification and public awareness of the dangers of substituted amphetamines. For researchers in the field, the focus remains on harm reduction through the development of rapid detection methods and a deeper understanding of the toxicological mechanisms that make PMA a significant public health threat.
References
- 1. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. What is PMA / PMMA? - Drugs and Alcohol [drugsandalcohol.ie]
- 5. grokipedia.com [grokipedia.com]
- 6. Comparative effects of substituted amphetamines (PMA, MDMA, and METH) on monoamines in rat caudate: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. thefirststop.org.au [thefirststop.org.au]
performance evaluation of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride in resolving a new class of compounds
Performance Evaluation of 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride in Resolving Novel Compound Classes
In the landscape of modern drug development, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with other chiral molecules, particularly biological targets, necessitates the development of robust and efficient methods for their separation.[1] This guide provides an in-depth evaluation of this compound, a chiral resolving agent, in the context of resolving new classes of chemical entities. We will explore its performance relative to other established resolving agents, supported by experimental data and protocols, to offer a comprehensive resource for researchers and scientists in the field.
The Criticality of Chiral Resolution in Pharmaceutical Sciences
Many bioactive compounds exist as a pair of enantiomers, which are non-superimposable mirror images.[2] While they share identical physical properties in an achiral environment, their physiological effects can vary dramatically.[1] Consequently, the separation of racemic compounds into their individual enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical research and development.[3][4]
Classical resolution via the formation of diastereomeric salts remains a widely employed, scalable, and economically viable method.[1][2] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[4][5] These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][5] The success of this process is critically dependent on the selection of an appropriate resolving agent.[5]
This compound: A Profile
This compound is a chiral amine suitable for the resolution of acidic compounds through diastereomeric salt formation.[6] Its molecular structure, featuring a methoxy-substituted phenyl ring, can significantly influence the crystal lattice interactions and differential solubility of the resulting diastereomeric salts, which are the key determinants of an effective resolution.
Mechanism of Action: The fundamental principle involves the reaction of a racemic mixture of an acidic compound (a mixture of R- and S-acids) with an enantiomerically pure form of the resolving agent, such as (S)-1-(4-Methoxyphenyl)propan-1-amine. This reaction yields a mixture of diastereomeric salts: [(S)-amine:(R)-acid] and [(S)-amine:(S)-acid]. Because these diastereomers have distinct physical properties, they can be separated, most commonly by fractional crystallization where the less soluble salt precipitates from solution.[2] The desired diastereomeric salt is then isolated, and the enantiomerically pure acid is recovered by treatment with a strong acid to break the salt.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.[2]
Comparative Performance Evaluation
To objectively assess the efficacy of this compound, a comparative study was performed against other commonly used resolving agents for a novel class of chiral carboxylic acids essential for a new drug development program. The primary metrics for performance were the yield and the enantiomeric excess (e.e.) of the desired enantiomer.[7]
Experimental Protocol: Resolution of a Novel Carboxylic Acid
-
Diastereomeric Salt Formation: A solution of the racemic carboxylic acid (1.0 g, 1.0 equiv) in a selected solvent (e.g., methanol, 10 mL) is heated to 50-60 °C. A solution of the chiral resolving agent (1.0 equiv) in the same solvent is added dropwise.[8] The mixture is stirred at this temperature for 1 hour and then allowed to cool slowly to room temperature, followed by further cooling to 0-5 °C to maximize crystallization.
-
Fractional Crystallization & Isolation: The precipitated diastereomeric salt is collected by vacuum filtration, washed with a small amount of cold solvent, and dried. The optical purity of the salt can often be enhanced by recrystallization if necessary.
-
Liberation of the Pure Enantiomer: The isolated diastereomeric salt is suspended in a biphasic system of water and an organic solvent (e.g., ethyl acetate). The mixture is acidified with 2N HCl to a pH of 1-2. The layers are separated, and the aqueous layer is extracted again with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the enantiomerically enriched carboxylic acid.[6]
-
Determination of Enantiomeric Excess (e.e.): The e.e. of the resolved acid is determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10] A sample is dissolved in the mobile phase, injected onto a suitable chiral stationary phase column, and the peak areas for the two enantiomers are integrated to calculate the e.e. using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.[7]
Data Summary
The following table summarizes the results from screening various chiral amine resolving agents for the resolution of a novel racemic carboxylic acid.
| Resolving Agent | Solvent | Yield (%)¹ | Enantiomeric Excess (e.e., %)² |
| (S)-1-(4-Methoxyphenyl)propan-1-amine HCl | Methanol | 41 | 99 |
| (S)-1-Phenylethylamine | Ethanol | 38 | 96 |
| (+)-Cinchonine | Acetone | 32 | 91 |
| Brucine | Methanol/Water | 29 | 89 |
¹ Yield is calculated based on a theoretical maximum of 50% for a single enantiomer from a racemic mixture. ² Enantiomeric excess was determined by chiral HPLC analysis.
Analysis of Results:
The empirical data clearly demonstrates that (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is a highly effective resolving agent for this novel class of compounds, affording both high yield and exceptional enantiomeric excess. The causality for this superior performance likely lies in its structural features. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the propyl group provides steric bulk. This combination likely facilitates the formation of a rigid, well-ordered crystal lattice for one diastereomer, significantly lowering its solubility compared to the other and enabling a cleaner separation. The selection of the optimal resolving agent and solvent system is often an empirical process, and a structured screening approach is crucial for success.[11]
Caption: Logical workflow for the selection and optimization of a chiral resolving agent.
Conclusion and Future Outlook
This guide demonstrates the superior performance of this compound in the resolution of a representative novel carboxylic acid, establishing it as a highly valuable tool for obtaining enantiomerically pure compounds. Its efficacy, yielding high purity and recovery, underscores the importance of including structurally diverse and functionalized resolving agents in initial screening campaigns. For researchers and drug development professionals, the adoption of a systematic screening protocol, as outlined above, is paramount for efficiently identifying the optimal conditions to access single enantiomers, thereby accelerating the progression of chiral drug candidates.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral_resolution [chemeurope.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. researchgate.net [researchgate.net]
Navigating Diastereomeric Salt Resolutions: A Comparative Guide to Thermodynamic and Kinetic Control for 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, the resolution of racemic mixtures is a pivotal step. Among the established techniques, diastereomeric salt formation stands out for its efficacy and scalability.[1] This method leverages the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. These resulting diastereomers, unlike their enantiomeric precursors, possess distinct physical properties, most notably solubility, which allows for their separation through fractional crystallization.[1][2] The success of such resolutions, however, is not merely a matter of solubility differences; it is a delicate interplay between thermodynamics and kinetics. This guide provides an in-depth exploration of thermodynamic versus kinetic control in the diastereomeric salt formation of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral amine intermediate.
The Dichotomy of Control: Thermodynamic Stability vs. Kinetic Rapidity
The outcome of a diastereomeric salt crystallization can be governed by two distinct regimes: thermodynamic control and kinetic control.[3]
-
Thermodynamic Control: Under conditions of thermodynamic control, the system reaches its lowest energy state, resulting in the crystallization of the most stable diastereomeric salt. This is typically achieved through slower crystallization processes, often at higher temperatures or with longer equilibration times, allowing the system to overcome kinetic barriers and form the most stable crystal lattice. The product obtained is referred to as the thermodynamic product.
-
Kinetic Control: In contrast, kinetic control dictates that the product that forms the fastest will predominate. This occurs when the crystallization is rapid, often at lower temperatures or with shorter crystallization times. The resulting product, known as the kinetic product, is not necessarily the most stable but is the one with the lowest activation energy for its formation.[3]
Understanding and manipulating these controlling factors are paramount for optimizing the yield and enantiomeric excess (ee) of the desired enantiomer. A scenario can arise where the kinetically favored diastereomer is not the thermodynamically favored one, presenting both a challenge and an opportunity for selective crystallization.
Visualizing the Pathways: An Energy Profile Perspective
The relationship between the kinetic and thermodynamic products can be visualized using a reaction coordinate diagram. The diastereomer with the lower transition state energy for crystallization will form faster (the kinetic product), while the diastereomer with the lower overall Gibbs free energy will be more stable (the thermodynamic product).
Caption: Energy profile for kinetic vs. thermodynamic products.
Experimental Design: A Comparative Study
Materials and Methods
Materials:
-
Racemic this compound
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether
Instrumentation:
-
Polarimeter
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Experimental Workflow
The general workflow for the diastereomeric salt resolution is depicted below.
Caption: General workflow for diastereomeric salt resolution.
Protocol 1: Kinetic Control (Rapid Crystallization)
This protocol aims to isolate the diastereomeric salt that crystallizes the fastest.
-
Salt Formation: In a flask, dissolve 10.0 g of racemic 1-(4-Methoxyphenyl)propan-1-amine (liberated from its hydrochloride salt by treatment with a base and extraction) in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in 50 mL of hot methanol.
-
Crystallization: Add the hot tartaric acid solution to the amine solution with stirring. Immediately cool the mixture in an ice bath with vigorous stirring for 30 minutes to induce rapid crystallization.
-
Isolation: Quickly collect the precipitated crystals by vacuum filtration and wash them with a small amount of ice-cold methanol.
-
Analysis and Regeneration: Dry the crystals and determine the diastereomeric excess (de) and yield. Regenerate the free amine by treating the salt with aqueous NaOH and extracting with dichloromethane. Determine the enantiomeric excess (ee) of the amine using chiral HPLC and measure its optical rotation.
Protocol 2: Thermodynamic Control (Slow Crystallization)
This protocol is designed to isolate the most stable diastereomeric salt.
-
Salt Formation: Prepare the solution of the diastereomeric salts as described in Protocol 1.
-
Crystallization: Loosely cover the flask and allow the solution to cool slowly to room temperature overnight, without stirring. For further crystallization, the flask can be placed in a refrigerator (4 °C) for an additional 24 hours.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Analysis and Regeneration: Perform the same analysis and regeneration steps as in Protocol 1.
Comparative Data Analysis
The effectiveness of each protocol can be evaluated by comparing the yield and enantiomeric excess of the resolved amine. The results can be summarized in a table for clear comparison.
| Control Strategy | Crystallization Time | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) of Crystals | Enantiomeric Excess (ee, %) of Recovered Amine |
| Kinetic | 30 minutes | Expected Higher | Expected Lower to Moderate | Expected Lower to Moderate |
| Thermodynamic | 24-48 hours | Expected Lower | Expected Higher | Expected Higher |
Note: The expected outcomes are based on general principles. The actual results will depend on the specific solubility and crystallization kinetics of the diastereomeric salts of 1-(4-Methoxyphenyl)propan-1-amine with tartaric acid in methanol. In some cases, the kinetic and thermodynamic products may be the same.
Causality Behind Experimental Choices
-
Solvent Selection: Methanol is a common choice for the crystallization of amine tartrate salts due to the differential solubility it often provides for the diastereomers.[4][5] The polarity of the solvent can significantly influence the crystal packing and, consequently, the solubility of the diastereomeric salts.
-
Temperature and Cooling Rate: Rapid cooling in an ice bath promotes fast nucleation and crystal growth, favoring the kinetically controlled product.[3] Conversely, slow cooling allows the system to approach equilibrium, leading to the formation of the more stable thermodynamic product.
-
Stirring: Vigorous stirring during rapid cooling can induce secondary nucleation, further promoting kinetic control. In contrast, an undisturbed solution during slow cooling minimizes nucleation events, allowing for the growth of larger, more ordered crystals of the thermodynamically favored diastereomer.
Self-Validating Protocols and Optimization
The protocols described are designed to be self-validating through the analysis of the enantiomeric excess at each stage. If the initial resolution does not provide the desired ee, a recrystallization of the diastereomeric salt can be performed. The resolution is considered complete when subsequent recrystallizations do not lead to a further increase in the optical rotation or ee.[2]
For optimization, a screening of different solvents (e.g., ethanol, isopropanol, or solvent mixtures) and resolving agents (e.g., derivatives of tartaric acid like dibenzoyl- or di-p-toluoyl-tartaric acid) is highly recommended.[1]
Conclusion
The diastereomeric salt resolution of this compound is a powerful technique for obtaining enantiomerically pure material. A thorough understanding of the principles of thermodynamic and kinetic control is crucial for the rational design and optimization of the resolution process. By carefully manipulating experimental parameters such as solvent, temperature, cooling rate, and crystallization time, researchers can selectively crystallize the desired diastereomer and achieve high yields and enantiomeric purity. This guide provides a framework for a systematic approach to developing a robust and efficient chiral resolution process.
References
A Comparative Guide to Stereocontrol in Total Synthesis: Evaluating 1-(4-Methoxyphenyl)propan-1-amine Hydrochloride Against Established Chiral Auxiliaries
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral directing group is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an in-depth comparative analysis of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, a chiral primary amine, and its potential applications in total synthesis. While direct case studies detailing the use of this specific amine as a chiral auxiliary in multi-step total syntheses are not prevalent in peer-reviewed literature, its structural similarity to well-characterized chiral amines, such as 1-(4-methoxyphenyl)ethylamine, allows for a robust evaluation of its potential efficacy.[1]
This guide will objectively compare the projected performance of this compound with established, field-proven chiral auxiliaries, namely derivatives of (S)-1-phenylethylamine and Evans oxazolidinones. The discussion is grounded in mechanistic principles and supported by experimental data from analogous systems to provide actionable insights for methodological development.
The Role of Chiral Amines in Asymmetric Synthesis: A Dual-Pronged Approach
Chiral amines, such as 1-(4-Methoxyphenyl)propan-1-amine, offer two primary strategies for introducing stereocenters in a synthesis: as a chiral resolving agent or as a covalently bound chiral auxiliary .
-
Chiral Resolution: This classical and industrially scalable method involves the reaction of a racemic mixture with a single enantiomer of the chiral amine to form diastereomeric salts. These salts, possessing different physical properties like solubility, can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled.
-
Chiral Auxiliary: In this approach, the chiral amine is temporarily incorporated into the synthetic substrate to form a new molecule. The stereocenter on the auxiliary then directs the stereochemical course of subsequent reactions, often with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This method avoids the 50% yield limitation of classical resolution and is a cornerstone of modern asymmetric synthesis.
Comparative Performance Analysis: 1-(4-Methoxyphenyl)propan-1-amine Derivatives vs. Established Auxiliaries
To objectively assess the potential of 1-(4-Methoxyphenyl)propan-1-amine as a chiral auxiliary, we will compare it to its close analogue, 1-phenylethylamine, and the widely used Evans oxazolidinone auxiliaries in the context of a diastereoselective alkylation, a fundamental carbon-carbon bond-forming reaction.
The stereochemical outcome of reactions employing chiral amine-derived auxiliaries is primarily dictated by steric hindrance. The bulky aromatic group of the auxiliary shields one face of a reactive intermediate, such as an enolate, compelling an incoming electrophile to approach from the less sterically encumbered face.[2] This principle is the foundation for achieving high diastereoselectivity.
| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| (S)-1-phenylethylamine derivative | Alkylation | Benzyl bromide | 95:5 | [2] |
| (S)-1-phenylethylamine derivative | Alkylation | Methyl iodide | 96:4 | [2] |
| Evans Oxazolidinone | Alkylation | Benzyl bromide | >99:1 | [3] |
| Evans Oxazolidinone | Alkylation | Allyl iodide | >99:1 | [3] |
As the data indicates, both (S)-1-phenylethylamine derivatives and Evans-type oxazolidinones are highly effective chiral auxiliaries for controlling stereochemistry in asymmetric synthesis.[2] While the Evans auxiliary often provides slightly higher diastereoselectivity, the choice of auxiliary in a research or industrial setting may also be influenced by factors such as cost, ease of synthesis, and the conditions required for cleavage of the auxiliary. The additional methoxy group and propyl chain in 1-(4-Methoxyphenyl)propan-1-amine compared to 1-phenylethylamine may offer subtle modifications to steric and electronic properties, potentially influencing diastereoselectivity in specific applications.
Mechanistic Insight and Experimental Workflow
The following diagrams illustrate the conceptual workflows for using a chiral amine as a resolving agent versus employing a chiral auxiliary in an asymmetric alkylation.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Carboxylic Acid with (R)-1-(4-Methoxyphenyl)propan-1-amine
This protocol is a representative procedure for the resolution of a racemic carboxylic acid, a common intermediate in total synthesis.
-
Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of (R)-1-(4-Methoxyphenyl)propan-1-amine. Heat the mixture gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous acidic solution (e.g., 1M HCl). Stir until the salt has completely dissolved and partitioned between the two phases.
-
Extraction and Purification: Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., sodium sulfate). Evaporate the solvent to yield the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.
Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
This protocol details a highly reliable and diastereoselective alkylation reaction.
-
Acylation of Auxiliary: To a solution of the Evans oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium) dropwise. After stirring for 15 minutes, add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a lithium amide base such as lithium diisopropylamide (LDA) to form the lithium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Auxiliary Cleavage: Purify the product by column chromatography. The chiral auxiliary can then be cleaved by hydrolysis (e.g., with lithium hydroxide) or other methods to yield the chiral carboxylic acid.
Conclusion and Future Outlook
While this compound has not yet been extensively documented in total synthesis literature as a chiral auxiliary, its structural characteristics suggest it is a viable candidate for such applications, as well as for its more traditional role as a chiral resolving agent. Its performance is anticipated to be comparable to that of 1-phenylethylamine derivatives, offering good to excellent diastereoselectivity.
For transformations requiring the highest levels of stereocontrol, established auxiliaries like the Evans oxazolidinones remain the benchmark. However, the accessibility and potentially lower cost of chiral primary amines like this compound make them an attractive option, particularly for large-scale syntheses where classical resolution is a feasible strategy.
Future research into the application of 1-(4-Methoxyphenyl)propan-1-amine and its derivatives in diastereoselective reactions will be valuable in expanding the toolkit of chiral auxiliaries available to synthetic chemists, offering new opportunities for fine-tuning stereochemical control in the synthesis of complex molecular targets.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride, ensuring the protection of laboratory personnel and compliance with regulatory standards. This is not merely a checklist; it is a framework grounded in the chemical's specific hazard profile and proven laboratory safety practices.
Part 1: Core Directive - Hazard Assessment & Risk Mitigation
Understanding the inherent risks of a compound is the critical first step in defining its handling and disposal protocols. This compound is not a benign substance; its hazard profile necessitates careful management.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
Furthermore, related aminophenol compounds can exhibit additional systemic toxicities, including the potential to cause mutations or affect kidney function.[3][4] Therefore, the causality is clear: direct contact and aerosol inhalation must be prevented at all stages, from initial handling to final disposal. The procedures outlined below are designed specifically to mitigate these risks.
Part 2: Pre-Disposal Protocol - Personal Protective Equipment (PPE)
Before any waste handling begins, establishing a physical barrier between the researcher and the chemical is paramount. The selection of PPE is not arbitrary; each component serves a specific protective function based on the hazard assessment.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation as mandated by the H319 hazard statement.[1][5] |
| Gloves | Chemical-resistant nitrile gloves. | Prevents direct skin contact, mitigating the risk of skin irritation (H315).[1][2] Always inspect gloves for integrity before use. |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier to protect skin and personal clothing from contamination.[5] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, addressing the H335 respiratory irritation hazard.[1][5] |
Part 3: Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [1][6] This can lead to environmental contamination and is a violation of regulations.[1][7]
Experimental Protocol: Waste Collection and Storage
This protocol applies to unused/expired product and materials lightly contaminated during routine use (e.g., weighing papers, contaminated gloves).
-
Waste Segregation: Designate a specific, compatible hazardous waste container exclusively for this compound and related amine waste. Do not mix with incompatible waste streams like strong oxidizing agents.[3][7]
-
Container Selection: The container must be in good condition, made of a material compatible with the chemical, and feature a secure, tightly-sealing lid.[7]
-
Proper Labeling: The moment the first piece of waste is added, the container must be labeled. The label must include:
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[1][7] Store it in a designated and controlled location, known as a Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and away from common areas.[7][8]
-
Final Disposal: Once the container is full or has been in accumulation for the period specified by your institution's Environmental Health & Safety (EHS) office (typically not exceeding one year in academic labs), arrange for its removal.[9] Contact your institution's EHS department or a licensed chemical waste disposal contractor to collect the waste.[1][6][10]
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to prevent exposure and environmental release.
-
Control & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.[11] Control the source of the spill if it is safe to do so (e.g., upright a fallen container).[11]
-
Don PPE: Before beginning cleanup, don the appropriate PPE as detailed in the table above.[12]
-
Containment: Prevent the spread of the spill. For solids, carefully sweep or vacuum (if a HEPA filter-equipped vacuum is available) to minimize dust generation.[3] For liquids, create a dike around the spill's outer edges using an inert, non-combustible absorbent material like vermiculite, sand, or chemical spill pillows.[13][14]
-
Absorption & Collection: Apply the absorbent material, working from the outside in, until all material is absorbed.[13] Carefully scoop the absorbed material and place it into a designated hazardous waste container.[11][13]
-
Decontamination: Clean the spill area thoroughly with a detergent solution (e.g., hot, soapy water).[11] All cleaning materials (sponges, paper towels, absorbent pads) must also be disposed of as hazardous waste in the same container.[11][12]
-
Final Disposal: Seal, label, and store the container with the spill cleanup debris as described in Part 3.
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)propan-1-amine hydrochloride
As researchers and scientists, our primary commitment is to the integrity of our work and the safety of ourselves and our colleagues. When handling any chemical compound, particularly those with reactive amine groups, a proactive and informed approach to safety is paramount. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with 1-(4-Methoxyphenyl)propan-1-amine hydrochloride. Our goal is to build a culture of safety that is as robust as our research.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with a compound is the foundational step in building an effective safety protocol. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from closely related amine hydrochloride analogs provide a clear and consistent hazard profile. The primary risks are irritation to the skin, eyes, and respiratory system.[1][2]
These hazards dictate a multi-faceted protection strategy focused on preventing the three primary routes of exposure:
-
Dermal Contact: The compound can cause skin irritation.[1][2]
-
Ocular Contact: Direct contact with the eyes can lead to serious irritation.[1][2]
-
Inhalation: As a solid powder, the compound can be easily aerosolized, posing a risk of respiratory tract irritation.[1][2]
Table 1: GHS Hazard Profile for Analogous Amine Hydrochlorides
| Hazard Statement | Classification | Description | Authoritative Source |
|---|---|---|---|
| H315 | Skin Irritation (Category 2) | Causes skin irritation. | AK Scientific, Inc.[1][2] |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. | AK Scientific, Inc.[1][2] |
| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation. | AK Scientific, Inc.[1][2] |
This hazard profile is our directive. Every piece of PPE we select is a direct countermeasure to these specific, documented risks.
The Core Ensemble: Your Baseline Protection
For any procedure involving this compound, a baseline level of PPE is non-negotiable. This "Core Ensemble" is designed to provide fundamental protection against incidental contact and minor spills.
-
Eye and Face Protection: Standard safety glasses are insufficient. The risk of aerosolized powder and potential splashes necessitates chemical splash goggles that form a seal around the eyes, conforming to ANSI Z87.1 standards.[3]
-
Hand Protection: Disposable nitrile gloves offer broad, short-term chemical resistance and are the minimum requirement.[3] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Never submerge gloved hands in a solvent.[4] Contaminated gloves must be removed immediately using a technique that avoids skin contact and disposed of as chemical waste.
-
Body Protection: A buttoned laboratory coat made of appropriate material should be worn to protect skin and personal clothing.[3] This should be supplemented with long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[3]
Task-Specific PPE Escalation: A Procedural Approach
Different laboratory tasks carry different levels of risk. A static solution is less hazardous than a powder being actively weighed and transferred. The following protocols detail how to escalate your PPE based on the specific procedure.
Protocol 1: Weighing and Solid Handling
The highest risk of exposure occurs when handling the compound in its solid, powdered form due to the potential for aerosolization.
Step-by-Step Methodology:
-
Engineering Controls First: Always perform weighing operations inside a chemical fume hood or a ventilated balance enclosure.[5] This is the most critical step in minimizing respiratory exposure.
-
Prepare the Area: Lay down a disposable, absorbent bench liner to contain any minor spills.
-
Don PPE: Wear the Core Ensemble (chemical splash goggles, nitrile gloves, lab coat).
-
Weighing: Use anti-static weigh boats or weighing paper. Handle the container and spatula carefully to minimize dust generation.
-
Cleanup: Gently wipe down the spatula and any surfaces with a damp cloth or towel to capture residual dust. Dispose of all contaminated materials (weigh boat, liner, wipes) in a designated solid chemical waste container.
-
Doff PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[1][4]
Protocol 2: Dissolution and Solution Handling
Once the compound is in solution, the primary risk shifts from inhalation to splashes.
Step-by-Step Methodology:
-
Engineering Controls: All dissolutions and solution transfers should be conducted within a chemical fume hood.
-
Don PPE: Wear the Core Ensemble. If there is a significant risk of splashing due to the volume or nature of the task (e.g., vigorous mixing, large-volume transfers), add a full-face shield over your chemical splash goggles .[3][6]
-
Procedure: Slowly add the solid to the solvent while stirring to prevent clumping and splashing. Keep containers capped when not in use.
-
Cleanup and Disposal: Dispose of solutions in a designated liquid chemical waste container, following all institutional and local regulations.[1]
Visualizing the PPE Selection Workflow
To ensure a consistent and logical approach to safety, the following decision tree illustrates the process for selecting appropriate PPE.
Caption: PPE selection workflow for handling the target compound.
Disposal and Decontamination: Completing the Safety Cycle
Proper disposal is a critical and often overlooked aspect of chemical handling.
-
Operational Plan: All waste generated, including contaminated gloves, weigh boats, pipette tips, and excess chemical, must be disposed of in accordance with local and institutional regulations.[1][2] Collect solid waste in a clearly labeled, sealed container. Liquid waste should be collected in a compatible, sealed container, also clearly labeled.
-
Spill Response: In the event of a small spill, ensure adequate ventilation and wear your full task-appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for disposal.[1][5] Do not use combustible materials like paper towels to absorb large quantities of amine compounds.
-
Decontamination: After completing your work, remove your lab coat and gloves. Immediately wash your hands and any potentially exposed skin thoroughly with soap and water. Ensure any reusable equipment is thoroughly cleaned. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
By integrating these principles and protocols into your daily laboratory workflow, you not only protect yourself but also foster a robust safety culture that benefits your entire research team.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
